ST 1535
描述
Structure
3D Structure
属性
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
| Record name | ST-1535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-42-1 | |
| Record name | ST-1535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ST-1535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ST 1535: A Technical Guide to its Mechanism of Action as an A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization, making it a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Competitive Antagonism of the Adenosine A2A Receptor
This compound exerts its pharmacological effects primarily through competitive antagonism of the adenosine A2A receptor. This means that this compound binds to the A2A receptor at the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the downstream signaling cascade. This action has been shown to be beneficial in models of Parkinson's disease, where it can potentiate the effects of L-DOPA therapy.[1][2]
The antagonism is not exclusive to the A2A receptor, as this compound also shows activity at the A1 adenosine receptor, albeit with a lower affinity, classifying it as a preferential A2A antagonist.[1][2] Its long-lasting pharmacodynamic effects make it a compound of significant interest for therapeutic applications.[1][2]
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
In Vitro Potency of this compound
| Receptor Subtype | Assay Type | Agonist Challenged | Measured Parameter | Value (IC50) | Reference |
| Human A2A Adenosine Receptor | cAMP Functional Assay | NECA | Inhibition of cAMP accumulation | 353 ± 30 nM | [1][2] |
| Human A1 Adenosine Receptor | cAMP Functional Assay | CHA | Inhibition of cAMP accumulation | 510 ± 38 nM | [1][2] |
In Vivo Efficacy of this compound in Mouse Models of Parkinson's Disease
| Model | Agonist/Inducing Agent | Measured Effect | Effective Dose (Oral) | Duration of Action | Reference |
| Catalepsy | CGS 21680 (A2A agonist) | Antagonism of catalepsy | 5 and 10 mg/kg | - | [1][2] |
| Catalepsy | Haloperidol | Antagonism of catalepsy | 5 to 20 mg/kg | Up to 7 hours | [1][2] |
| Motor Activity | - | Induction of hypermotility | 5 to 20 mg/kg | Up to 7 hours | [1][2] |
| L-DOPA Potentiation | Haloperidol | Potentiation of L-DOPA's anti-cataleptic effect | 1.25 and 2.5 mg/kg | - | [1][2] |
Signaling Pathways
The following diagrams illustrate the adenosine A2A receptor signaling pathway and the mechanism of this compound's antagonistic action.
Adenosine A2A Receptor Signaling Pathway
Mechanism of Action of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize A2A receptor antagonists like this compound. While the precise details for the original this compound studies are not fully available in the public domain, these protocols represent the standard and widely accepted methods in the field.
Radioligand Binding Assay for A2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).
-
Radioligand specific for the A2A receptor (e.g., [³H]-ZM241385 or [³H]-CGS21680).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for A2A Receptor Antagonism
Objective: To measure the functional potency (IC50) of this compound in inhibiting A2A receptor-mediated signaling.
Materials:
-
Whole cells expressing the human A2A receptor (e.g., CHO or HEK-293 cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically its EC80) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.
Experimental Workflow for Characterization of an A2A Antagonist
The following diagram outlines a typical workflow for the preclinical characterization of a novel A2A receptor antagonist.
References
An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535
It appears there may be some ambiguity in your request for information on "ST 1535," as this designation has been associated with two distinct experimental compounds in scientific literature:
-
This compound: A preferential adenosine (B11128) A2A receptor antagonist investigated for its potential therapeutic effects in Parkinson's disease.
-
BDTX-1535 (Silevertinib): An epidermal growth factor receptor (EGFR) inhibitor studied in the context of non-small cell lung cancer and glioblastoma.
This guide will focus on This compound, the adenosine A2A receptor antagonist , based on the direct match to your query.
This document provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, a selective antagonist of the A2A adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is an experimental compound that has demonstrated potential as a therapeutic agent for Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the antagonism of the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission.[1][4] By blocking these receptors, this compound can potentiate the effects of dopamine (B1211576) and L-dopa, offering a non-dopaminergic approach to managing Parkinsonian symptoms.[1][4]
Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
2.1. In Vitro Pharmacology
This compound exhibits a competitive antagonism at adenosine receptors, with a preferential affinity for the A2A subtype.[1][3][5]
Table 1: In Vitro Activity of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Reference |
| Human A2A | cAMP accumulation | NECA | CHO | IC50 | 353 ± 30 | [1][3] |
| Human A1 | cAMP accumulation | CHA | CHO | IC50 | 510 ± 38 | [1][3] |
| Human A2B | cAMP accumulation | Forskolin | CHO | IC50 | 950 | [2] |
| Human A3 | cAMP accumulation | Forskolin | CHO | IC50 | >1000 | [2] |
| Human A2A | Radioligand binding | HEK | Ki | 2.3 | [4] | |
| Human A1 | Radioligand binding | HEK | Ki | 107 | [4] |
NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese Hamster Ovary cells, HEK: Human Embryonic Kidney cells.
2.2. In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the efficacy of this compound in relevant models of Parkinson's disease.
Table 2: In Vivo Effects of this compound in Murine Models
| Model | Species | Administration | Dose (mg/kg) | Effect | Duration | Reference |
| CGS 21680-induced catalepsy | Mouse | Oral | 5 and 10 | Antagonism of catalepsy | - | [1][3][4] |
| Haloperidol-induced catalepsy | Mouse | Oral | 5 - 20 | Antagonism of catalepsy | Up to 7 hours | [1][3][4] |
| Spontaneous motor activity | Mouse | Oral | 5 - 20 | Hypermotility | - | [1][4] |
| L-dopa potentiation | Mouse | Oral | 1.25 and 2.5 | Potentiation of L-dopa's anti-cataleptic effect | - | [1][3][4] |
| L-dopa induced turning behavior | Rat | Intraperitoneal | 20 and 40 | Increased contralateral turns | - | [2] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in the publicly available literature. The available information suggests that this compound is orally active and possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours, indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor function. Antagonism of A2A receptors by this compound is thought to release this inhibition, thereby enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature. However, based on the descriptions, the following methodologies were likely employed.
5.1. In Vitro cAMP Accumulation Assay
This assay is used to determine the functional antagonism of this compound at adenosine receptors.
Figure 2: Workflow for the in vitro cAMP accumulation assay.
5.2. Haloperidol-Induced Catalepsy Model
This in vivo model assesses the ability of this compound to reverse drug-induced parkinsonian-like motor deficits.
Figure 3: Workflow for the haloperidol-induced catalepsy model.
Summary and Future Directions
This compound is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for further investigation. While its in vitro and in vivo pharmacology are partially characterized, a more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) studies, would be crucial for its continued development. Furthermore, the long-term safety and efficacy of this compound in more advanced preclinical models would be necessary before consideration for clinical trials.
References
ST 1535: A Technical Overview of In Vitro Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies investigating the neuroprotective potential of ST 1535, a selective sigma-2 (σ2) receptor ligand. While direct in vitro neuroprotection studies on this compound are not extensively available in publicly accessible literature, this document synthesizes the existing data on its biological activity, particularly its interaction with the σ2 receptor and its effects on neuronal-like cells. The information presented herein is crucial for designing future neuroprotection-focused studies and understanding the therapeutic potential of this compound.
Core Concepts: The Sigma-2 Receptor and Neuroprotection
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a range of neurological disorders. Activation or modulation of the σ2 receptor has been shown to be neuroprotective in various experimental models. The proposed mechanisms for this neuroprotection include the modulation of intracellular calcium levels, reduction of oxidative stress, and interference with pro-apoptotic pathways. Ligands that selectively target the σ2 receptor are therefore of significant interest for the development of novel neuroprotective agents.
This compound: A Selective Sigma-2 Receptor Ligand
This compound has been identified as a potent and selective ligand for the σ2 receptor. Its biological activity has been characterized primarily through receptor binding assays and in vitro studies on cancer cell lines, which can provide valuable insights into its potential effects on neuronal cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interactions.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Line | Reference |
| Sigma-2 (σ2) | 1.8 ± 0.3 | --INVALID-LINK---pentazocine | Rat liver | |
| Sigma-1 (σ1) | 118 ± 15 | --INVALID-LINK---pentazocine | Guinea pig brain |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | IC_50_ (µM) | Assay Type | Reference |
| SK-N-SH (human neuroblastoma) | 10.1 ± 1.2 | Cell Viability Assay (MTT) |
IC_50_ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
This section details the methodologies used to generate the quantitative data presented above. These protocols can serve as a foundation for designing in vitro neuroprotection assays for this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.
Protocol:
-
Tissue/Cell Preparation:
-
For σ2 receptor binding, membranes from rat liver are prepared.
-
For σ1 receptor binding, membranes from guinea pig brain are prepared.
-
Tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the membrane fraction.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).
-
To differentiate between σ1 and σ2 binding, a masking ligand is used. For σ2 binding, (+)-pentazocine is used to saturate σ1 sites.
-
Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC_50_ value, which is then converted to the K_i_ value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of neuronal-like cells.
Protocol:
-
Cell Culture:
-
SK-N-SH human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement:
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC_50_ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the potential signaling pathways involved in σ2 receptor-mediated neuroprotection and a typical experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: A logical workflow for an in vitro neuroprotection assay.
The Adenosine A2A Receptor Antagonist ST 1535: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of ST 1535, a potent and selective antagonist of the adenosine (B11128) A2A receptor. This compound has shown promise in preclinical models of Parkinson's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Introduction to this compound
This compound, with the chemical name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a synthetic organic compound that acts as a preferential antagonist of the adenosine A2A receptor.[1] Its ability to counteract the effects of adenosine at this specific receptor subtype in the central nervous system forms the basis of its therapeutic potential, particularly in conditions where dopaminergic signaling is compromised, such as Parkinson's disease.
Discovery and Rationale
The development of this compound was rooted in the growing understanding of the role of adenosine A2A receptors in modulating neuronal function. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control, where they form functional complexes with dopamine (B1211576) D2 receptors. Antagonism of A2A receptors has been shown to potentiate dopamine D2 receptor signaling, offering a novel non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.
The discovery process for this compound likely involved a lead optimization campaign focused on purine-based scaffolds, a common structural motif in adenosine receptor ligands. The goal would have been to identify a compound with high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) to minimize off-target effects. The selection of a triazole substituent at the 8-position and a butyl group at the 2-position of the purine (B94841) core were likely key modifications that conferred the desired pharmacological profile.
Synthesis of this compound
The chemical synthesis of this compound is based on the construction of the substituted purine core. While the full detailed experimental protocol is proprietary, the scientific literature indicates a synthetic route starting from a di-substituted purine precursor.[2]
General Synthetic Scheme
The synthesis of this compound and its metabolites originates from 6-chloro-2-iodo-9-methyl-9H-purine.[2] The synthesis of this compound itself would likely follow a multi-step sequence involving the introduction of the butyl group at the 2-position and the triazole moiety at the 8-position, followed by amination at the 6-position.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Key Experimental Protocols (Inferred)
Based on the literature, the key transformations likely involve the following experimental conditions.[2]
1. Introduction of the Butyl Group (Palladium-Catalyzed Cross-Coupling):
-
Reactants: 6-chloro-2-iodo-9-methyl-9H-purine, a butylating agent (e.g., n-butylboronic acid or n-butyltributylstannane).
-
Catalyst: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)).
-
Base: A suitable base (e.g., K2CO3 or Cs2CO3).
-
Solvent: An appropriate organic solvent (e.g., dioxane or toluene).
-
Conditions: The reaction mixture would be heated under an inert atmosphere until completion.
2. Introduction of the Triazole Moiety (Nucleophilic Aromatic Substitution):
-
Reactants: The 2-butyl-6-chloro-9-methyl-9H-purine intermediate and 1,2,3-triazole.
-
Base: A strong base to deprotonate the triazole (e.g., NaH).
-
Solvent: A polar aprotic solvent (e.g., DMF or DMSO).
-
Conditions: The reaction would likely be stirred at an elevated temperature.
3. Amination of the 6-position:
-
Reactant: The 6-chloro-2-butyl-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purine intermediate.
-
Reagent: Ammonia, likely in a solution of an alcohol (e.g., methanol (B129727) or ethanol).
-
Conditions: The reaction would be heated in a sealed vessel to achieve the substitution.
Purification: Each step would be followed by standard workup and purification techniques, such as extraction, chromatography (e.g., silica (B1680970) gel column chromatography), and recrystallization to isolate the desired product in high purity.
Pharmacological Profile
Mechanism of Action
This compound functions as a competitive antagonist at the adenosine A2A receptor. In the central nervous system, adenosine acts as an inhibitory neuromodulator. By blocking the A2A receptor, this compound effectively reduces the inhibitory influence of adenosine, leading to an enhancement of dopaminergic neurotransmission.
The signaling pathway of the adenosine A2A receptor is initiated by the binding of adenosine, which activates the receptor and its coupled Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors. This compound competitively binds to the A2A receptor, preventing adenosine from initiating this cascade.
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor Subtype | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| Human Adenosine A2A | cAMP functional assay | Human | 353 ± 30 | 9.2 | [1] |
| Human Adenosine A1 | cAMP functional assay | Human | 510 ± 38 | - | [1] |
Table 2: In Vivo Pharmacological Effects in Animal Models
| Animal Model | Effect | Species | Oral Dose (mg/kg) | Reference |
| CGS 21680-induced catalepsy | Antagonism of catalepsy | Mouse | 5 and 10 | [1] |
| Haloperidol-induced catalepsy | Antagonism of catalepsy | Mouse | 5 - 20 | [1] |
| Spontaneous motor activity | Induction of hypermotility | Mouse | 5 - 20 | [1] |
| Haloperidol-induced catalepsy | Potentiation of L-dopa effects | Mouse | 1.25 and 2.5 | [1] |
Conclusion
This compound is a promising adenosine A2A receptor antagonist with a well-defined pharmacological profile. Its selective action and demonstrated efficacy in preclinical models of Parkinson's disease make it a valuable lead compound for the development of novel neuroprotective and symptomatic therapies. The synthetic route, while not fully detailed in the public domain, is accessible through established organometallic and heterocyclic chemistry methodologies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of Parkinson's disease and other neurological disorders.
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535), a potent antagonist of the A2A adenosine receptor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ST 1535: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of ST 1535, a potent and preferential antagonist of the A2A adenosine (B11128) receptor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the context of neurodegenerative disorders such as Parkinson's disease.
Core Compound: this compound
This compound, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is a non-xanthine derivative that has demonstrated significant potential as a selective antagonist of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in conditions where modulation of adenosinergic neurotransmission is beneficial.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at different adenosine receptor subtypes.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Cell Line | K_i (nM) | Reference |
| Human A2A | [³H]CGS 21680 | CHO | 9.2 ± 1.1 | [1] |
| Human A2A | [³H]ZM 241385 | CHO | 52 ± 5 | [1] |
| Human A1 | - | CHO | 85 ± 5 | [1] |
| Human A3 | - | CHO | >1000 | [1] |
Note: The difference in K_i values for the A2A receptor is dependent on the use of an agonist or antagonist radioligand in the binding experiments.
Table 2: Functional Antagonism of this compound at Human Adenosine Receptors
| Receptor Subtype | Agonist Used | Cell Line | IC_50 (nM) | Reference |
| Human A2A | NECA | CHO | 353 ± 30 | [1] |
| Human A1 | CHA | CHO | 510 ± 38 | [1] |
Selectivity Profile
This compound exhibits a preferential affinity for the A2A adenosine receptor over other adenosine receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1 and A3 receptors, with a K_i value for the A3 receptor being greater than 1000 nM[1]. Furthermore, it has been reported that this compound displays low to very low affinity for approximately 30 other different receptors, underscoring its selective pharmacological profile. In studies using rat brain tissues, this compound, along with other A2A antagonists, showed higher affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the hippocampus[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (K_i) of a compound for a specific receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3 adenosine receptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically carried out in a 96-well plate format.
-
To each well, the following are added in order:
-
50 µL of increasing concentrations of the test compound (this compound).
-
50 µL of the appropriate radioligand (e.g., [³H]CGS 21680 for A2A receptors at a final concentration of 10 nM).
-
100 µL of the prepared membrane suspension (20-22 µg of protein per tube).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM NECA).
3. Incubation and Filtration:
-
The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC_50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger.
1. Cell Culture and Preparation:
-
CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to an appropriate confluency.
-
The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP.
2. Antagonist and Agonist Treatment:
-
Cells are typically plated in 24-well or 96-well plates.
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.
3. Cell Lysis and cAMP Measurement:
-
After incubation with the agonist (typically 30 minutes at room temperature), the reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is measured using a competitive protein binding method, such as a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
The amount of cAMP produced is quantified, and the data is plotted as a dose-response curve.
-
The IC_50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by this compound.
References
ST 1535: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST 1535 is a potent and selective antagonist of the adenosine (B11128) A2A receptor, positioning it as a significant subject of research for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound. It includes a detailed summary of its physicochemical characteristics, binding affinities, and functional activities. Furthermore, this document outlines key experimental protocols for its study and visualizes the associated signaling pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a purine (B94841) derivative. Its core structure is fundamental to its interaction with the adenosine A2A receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₈ | [1][2] |
| Molecular Weight | 272.31 g/mol | [2] |
| CAS Number | 496955-42-1 | [1] |
| IUPAC Name | 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine | [2] |
| Topological Polar Surface Area | 99.81 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Rotatable Bonds | 4 | [3] |
Chemical Synthesis
A practical and sustainable synthesis of this compound has been developed, reportedly utilizing an iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is proprietary and found within specific publications, the general synthetic strategy involves the coupling of a substituted purine with a butyl group.
Biological Activity and Pharmacological Properties
This compound exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonist activity at this receptor modulates downstream signaling pathways, which is the basis for its therapeutic potential.
Table 2: In Vitro Binding Affinity and Functional Activity of this compound
| Target | Assay Type | Value | Species | Source |
| Adenosine A2A Receptor | Ki | 9.2 nM | Human | [4] |
| Adenosine A₁ Receptor | Ki | 85 nM | Human | [4] |
| Adenosine A₃ Receptor | Ki | >1000 nM | Human | [4] |
| Adenosine A2A Receptor | IC₅₀ | 353 ± 30 nM | Human | [4] |
| Adenosine A₁ Receptor | IC₅₀ | 510 ± 38 nM | Human | [4] |
Table 3: In Vivo Pharmacological Effects of this compound
| Animal Model | Dosing | Effect | Source |
| Mouse (Haloperidol-induced catalepsy) | 5 and 10 mg/kg (oral) | Antagonizes catalepsy | [4] |
| Mouse (Haloperidol-induced catalepsy) | 1.25 and 2.5 mg/kg (oral) | Potentiates L-DOPA effects in reducing catalepsy | [4] |
| Rat (6-OHDA lesioned model of Parkinson's) | 2.5-40 mg/kg (oral) | Dose-related increase in ipsilateral rotation | [5] |
| Rat (6-OHDA lesioned model of Parkinson's) | 40 mg/kg (oral) with 7 mg/kg L-DOPA | Enhanced intensity and duration of contralateral rotation | [5] |
| Mouse (MPTP model of Parkinson's) | 2 mg/kg with MPTP | Prevented dopaminergic neuron loss | [3] |
Signaling Pathway
As an antagonist of the adenosine A2A receptor, this compound blocks the canonical G-protein coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By blocking this initial step, this compound effectively inhibits the entire signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
The A2A Adenosine Receptor: A Central Player in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The A2A adenosine (B11128) receptor (A2AR), a G protein-coupled receptor predominantly expressed in the basal ganglia, has emerged as a critical modulator of neuronal function and a promising therapeutic target for a spectrum of neurological disorders. This technical guide provides a comprehensive overview of the multifaceted role of A2ARs in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and epilepsy. We delve into the intricate signaling pathways governed by A2ARs, present quantitative data from pivotal preclinical and clinical studies in clearly structured tables, and offer detailed methodologies for key experimental protocols. Furthermore, this guide includes mandatory visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of the complex mechanisms at play. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating neurological conditions.
Introduction: The A2A Adenosine Receptor in the Central Nervous System
Adenosine is a ubiquitous neuromodulator that fine-tunes neuronal activity and synaptic transmission through the activation of four receptor subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor has garnered significant attention due to its high expression in the striatum, a key component of the basal ganglia motor loop, and its intricate interplay with dopamine (B1211576) D2 receptors.[1] Activation of A2ARs is typically associated with the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA). This signaling cascade modulates neurotransmitter release, neuronal excitability, and gene expression, thereby influencing a wide array of physiological processes, including motor control, cognition, and inflammation.
Growing evidence implicates the dysregulation of A2AR signaling in the pathogenesis of several neurological disorders. Consequently, the development of selective A2AR antagonists has become a major focus of pharmaceutical research, offering a novel non-dopaminergic therapeutic avenue.
A2A Receptor Signaling Pathways
The canonical signaling pathway initiated by A2AR activation involves the Gαs/olf protein-mediated stimulation of adenylyl cyclase, leading to cAMP production and PKA activation. PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a crucial role in modulating the activity of protein phosphatase 1. However, the signaling repertoire of A2ARs extends beyond this classical pathway, encompassing interactions with other G proteins and the formation of receptor heteromers, which further diversifies its functional outputs.
Role of A2A Receptors in Neurological Disorders
Parkinson's Disease (PD)
The involvement of A2ARs in Parkinson's disease is the most extensively studied. In the dopamine-depleted striatum of PD patients, there is an upregulation of A2ARs, leading to an overactivity of the indirect basal ganglia pathway and contributing to motor deficits. A2AR antagonists have been shown to ameliorate these motor symptoms by restoring the balance between the direct and indirect pathways.
| Compound | Study Type | Model/Population | Key Quantitative Findings | Reference |
| Istradefylline | Phase 3 Clinical Trial | PD patients with motor fluctuations | - Significant reduction in daily "OFF" time by 0.7 hours (p=0.03) with 20 mg/day. | [2] |
| Istradefylline | Phase 3 Clinical Trial | PD patients with ≥3 hours of daily "OFF" time | - Placebo-adjusted reduction in daily "OFF" time of 0.7 hours (p=0.03) with 20 mg/day. | [3] |
| Istradefylline | Phase 2b Clinical Trial | PD patients with motor fluctuations | - Placebo-adjusted reductions in "OFF" time of 0.65 hours (p=0.013) for 20 mg/day and 0.92 hours (p<0.001) for 40 mg/day. | [3] |
| Istradefylline | Pooled analysis of 8 RCTs | PD patients with motor fluctuations | - Reduction in "OFF" time with dyskinesia by 0.38 to 0.45 hours. - Increase in "ON" time without troublesome dyskinesia by 0.33 to 0.40 hours. - Significant improvement in UPDRS Part III (motor function) score. | [1] |
| A2A Antagonists | Preclinical (rats) | 6-hydroxydopamine (6-OHDA) model | - Protected against the loss of nigral dopaminergic neuronal cells. | [4] |
| A2A Antagonists | Preclinical (mice) | MPTP model | - Prevented the functional loss of dopaminergic nerve terminals in the striatum. | [4] |
Alzheimer's Disease (AD)
In Alzheimer's disease, A2ARs are upregulated in the hippocampus and cortex, contributing to synaptic dysfunction, neuroinflammation, and cognitive decline.[5] Blockade of A2ARs has been shown to prevent synaptic damage, reduce neuroinflammation, and improve memory in animal models of AD.[6]
| Compound | Study Type | Model | Key Quantitative Findings | Reference |
| MSX-3 | Preclinical (mice) | APPswe/PS1dE9 model | - Prevented the development of spatial memory deficits. - Significantly decreased cortical Aβ1-42 levels. | [7] |
| SCH58261 | Preclinical (mice) | APP/PS1 model | - Ameliorated spatial memory deficits. - Restored long-term potentiation (LTP) in the dentate gyrus. | [8] |
| A2AR knockout | Preclinical (mice) | 3xTg-AD model | - Prevented a 10.6 ± 3.8% decrease in the excitatory synapse marker vGluT1. - Normalized a 130 ± 22% increase in synaptic A2AR in the hippocampus. - Restored a 60.0 ± 3.7% decrease in LTP amplitude. | [9] |
Huntington's Disease (HD)
The role of A2ARs in Huntington's disease is complex and somewhat controversial. While some studies suggest that A2AR antagonists may be beneficial by counteracting excitotoxicity, others indicate that A2AR activation could be neuroprotective.[10] The medium spiny neurons that are most vulnerable in HD are rich in A2ARs.
| Intervention | Study Type | Model | Key Quantitative Findings | Reference |
| A2AR knockout | Preclinical (mice) | R6/2 model | - Did not affect ubiquitin-positive neuronal inclusions or astrogliosis. | [11] |
| Neuronal A2AR overexpression | Preclinical (rats) | 3-nitropropionic acid (3-NP) model | - Reduced 3-NP-induced striatal lesions. - Increased striatal cell viability by approximately 15% in the presence of 3-NP. | [10] |
| R6/2 mice | Preclinical (mice) | R6/2 model | - Exhibit a ~12% decline in striatal neuronal numbers at 12 weeks of age. | [12] |
| YAC128 mice | Preclinical (mice) | YAC128 model | - Showed increased paw slip frequency and variability in paw height on the rotarod at 2-3 months. - Exhibited reduced latency to fall on the rotarod at 6-7 months. | [9] |
Epilepsy
A2ARs are implicated in the modulation of seizure activity. While A1 receptor activation is generally considered anticonvulsant, the role of A2ARs is more nuanced. Some studies suggest that A2AR activation can facilitate seizures, while others indicate a potential anticonvulsant role depending on the specific brain region and seizure model.[13][14]
| Compound/Intervention | Study Type | Model | Key Quantitative Findings | Reference |
| SCH58261 (A2AR antagonist) | Preclinical (mice) | Kainic acid (KA) model of SUDEP | - Significantly reduced the incidence of Sudden Unexpected Death in Epilepsy (SUDEP). | [14] |
| CGS 21680 (A2AR agonist) | Preclinical (rats) | Hyperthermia-induced seizure model | - Significantly lowered the brain temperature at seizure onset (p<0.05). - Significantly increased mortality rate (p<0.001). | [7] |
| A2AR knockout | Preclinical (mice) | Ethanol (B145695) withdrawal seizure model | - Significantly reduced the severity of handling-induced convulsions during withdrawal. | [15] |
| ZM 241385 (A2AR antagonist) | Preclinical (mice) | Ethanol withdrawal seizure model | - Significantly attenuated the intensity of withdrawal-induced seizures. | [15] |
Key Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors, as well as the binding affinity (Ki) of unlabeled ligands.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells expressing A2ARs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for A2ARs (e.g., [³H]ZM 241385 or [³H]CGS 21680), and varying concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).[1][16]
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2AR ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and use the Cheng-Prusoff equation to calculate the Ki value from the IC50.
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties.
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Culture cells stably expressing A2ARs (e.g., HEK293 or CHO cells) in 96-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (agonist or antagonist) at various concentrations and incubate for a specific time at 37°C. For antagonist testing, co-incubate with a known A2AR agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
For agonists, plot the cAMP concentration against the ligand concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of agonist-stimulated cAMP production against the antagonist concentration to determine the IC50 value.
-
In Vivo Microdialysis
This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.
Detailed Methodology:
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sample Collection:
-
Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Collect the resulting dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the basal extracellular concentration of the neurotransmitter.
-
Analyze the changes in neurotransmitter levels in response to pharmacological challenges (e.g., administration of an A2AR antagonist) or behavioral tasks.
-
Conclusion
The A2A adenosine receptor stands as a pivotal regulator of neuronal function with profound implications for the pathophysiology of a range of devastating neurological disorders. The wealth of preclinical and clinical data strongly supports the therapeutic potential of targeting A2ARs, particularly with antagonists, for the management of Parkinson's disease, and increasingly, for Alzheimer's disease, Huntington's disease, and epilepsy. The continued elucidation of the intricate signaling networks modulated by A2ARs, coupled with the development of more selective and potent ligands, holds immense promise for the future of neurotherapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field, with the ultimate goal of translating fundamental scientific discoveries into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Seizure suppression by adenosine A(2A) receptor activation in a rat model of audiogenic brainstem epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of adenosine A2A receptor antagonists on motor disorders induced by 6-hydroxydopamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of central adenosine A(2A) receptors lowers the seizure threshold of hyperthermia-induced seizure in childhood rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early Changes in Striatal Activity and Motor Kinematics in a Huntington's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal adenosine A2A receptor overexpression is neuroprotective towards 3-nitropropionic acid-induced striatal toxicity: a rat model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Adenosine-A2A Receptor Signaling Plays a Crucial Role in Sudden Unexpected Death in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence of the adenosine A(2A) receptor or its chronic blockade decrease ethanol withdrawal-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increase in the extracellular glutamate level during seizures and electrical stimulation determined using a high temporal resolution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot in homogenised mouse brain samples [protocols.io]
- 17. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Modulatory Role of ST 1535 on cAMP Levels in Neuronal Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ST 1535 on cyclic adenosine (B11128) monophosphate (cAMP) levels in neuronal cells. This compound is a preferential A2A adenosine receptor antagonist, and its primary mechanism of action in modulating cAMP is through its interaction with adenosine receptors, which are critical regulators of neuronal function. This document summarizes the available quantitative data, outlines detailed experimental protocols for cAMP measurement, and visualizes the core signaling pathways involved.
Quantitative Data on this compound Activity
This compound competitively antagonizes the effects of adenosine receptor agonists on cAMP levels. The following table summarizes the inhibitory concentrations (IC50) of this compound at human A2A and A1 adenosine receptors. These data are derived from studies on cells engineered to express these specific human receptors.[1][2][3]
| Receptor Subtype | Agonist Used | Effect on cAMP | This compound IC50 (nM) | Cell System |
| Human Adenosine A2A Receptor | NECA (5'-N-Ethylcarboxamidoadenosine) | Increase | 353 ± 30 | Cloned cells |
| Human Adenosine A1 Receptor | CHA (N6-Cyclohexyladenosine) | Decrease | 510 ± 38 | Cloned cells |
Data presented as mean ± standard error of the mean.
Signaling Pathways
The effect of this compound on cAMP levels in neuronal cells is primarily dictated by its antagonistic activity at A2A and A1 adenosine receptors, which are coupled to distinct G-protein signaling cascades.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is a Gs-protein coupled receptor (GPCR). Its activation typically leads to an increase in intracellular cAMP. This compound, as an antagonist, blocks this cascade.
A2A Receptor Signaling Cascade
Adenosine A1 Receptor Signaling Pathway
The A1 receptor is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. By blocking this receptor, this compound can prevent this decrease.
A1 Receptor Signaling Cascade
Experimental Protocols
The following section details a representative methodology for the quantification of cAMP levels in neuronal cell cultures, based on a competitive immunoassay principle. While the precise protocol used for the initial characterization of this compound is not exhaustively detailed in the primary literature, this protocol outlines a standard and robust approach.
Measurement of cAMP Accumulation in Cultured Neuronal Cells
This protocol is designed to measure the effect of this compound on agonist-stimulated cAMP accumulation.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., 0.75 mM IBMX)
-
Adenosine receptor agonist (e.g., NECA for A2A, CHA for A1)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., fluorescence-based, luminescence-based, or radioimmunoassay)[4][5]
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader compatible with the chosen assay kit
Workflow Diagram:
Workflow for cAMP Measurement
Procedure:
-
Cell Culture and Plating:
-
Culture neuronal cells to approximately 80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Seed the cells into a multi-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Add the adenosine receptor agonist (e.g., NECA for A2A stimulation or CHA for A1 inhibition of forskolin-stimulated cAMP) to the wells.
-
Incubate for a defined stimulation period (e.g., 10-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Incubate for a short period (e.g., 10 minutes) with gentle agitation to ensure complete lysis.
-
Follow the specific instructions of the chosen cAMP assay kit for the addition of detection reagents (e.g., labeled cAMP and specific antibody).
-
Incubate for the recommended time to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a compatible plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.
-
Plot the agonist-stimulated cAMP levels against the concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound modulates cAMP levels in neuronal cells primarily through the competitive antagonism of A2A and A1 adenosine receptors. Its ability to block the A2A receptor prevents agonist-induced increases in cAMP, while its antagonism of the A1 receptor can disinhibit adenylyl cyclase, thereby preventing agonist-induced decreases in cAMP. The provided data and protocols offer a foundational understanding for researchers investigating the neuropharmacological properties of this compound and its potential therapeutic applications in neurological disorders where adenosine signaling and cAMP homeostasis are dysregulated.
References
Preclinical Profile of ST 1535: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST 1535 is a preferential adenosine (B11128) A2A receptor antagonist that has been investigated for its potential therapeutic application in Parkinson's disease. Preclinical studies in various animal models have been conducted to elucidate its pharmacological properties, efficacy, and mechanism of action. This document provides a comprehensive overview of the key preclinical findings for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Efficacy Studies
The preclinical development of this compound has centered on its ability to modulate motor function in animal models that mimic the motor deficits observed in Parkinson's disease. The primary findings from these studies are summarized below.
Data Summary
The following tables present a consolidated view of the quantitative data from key preclinical efficacy studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay | Receptor | Species | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Adenosine A2A | Human | Cloned | IC50 | 353 ± 30 nM | [1] |
| Radioligand Binding | Adenosine A1 | Human | Cloned | IC50 | 510 ± 38 nM | [1] |
Table 2: In Vivo Efficacy in Mouse Models of Parkinson's Disease
| Animal Model | Experiment | Route of Administration | Dose (mg/kg) | Key Finding | Duration of Effect | Reference |
| CGS 21680-induced Catalepsy | Antagonism of A2A agonist-induced catalepsy | Oral | 5 and 10 | Significant antagonism of catalepsy | - | |
| Haloperidol-induced Catalepsy | Antagonism of dopamine (B1211576) D2 receptor blockade-induced catalepsy | Oral | 5, 10, 20 | Dose-dependent antagonism of catalepsy | Up to 7 hours | [1] |
| Spontaneous Locomotor Activity | Induction of hypermotility | Oral | 5, 10, 20 | Dose-dependent increase in motor activity | Up to 7 hours | [1] |
| L-DOPA Potentiation in Haloperidol-induced Catalepsy | Potentiation of L-DOPA's anticataleptic effect | Oral | 1.25 and 2.5 | Significant potentiation of L-DOPA's effect | - | [1] |
| MPTP-induced Neurodegeneration | Neuroprotection against dopaminergic neuron loss | Intraperitoneal | 2 | Complete prevention of TH-positive neuron loss in the SNc | - | |
| MPTP-induced Gliosis | Anti-inflammatory effect | Intraperitoneal | 2 | Complete prevention of microglial activation (CD11b immunoreactivity) | - | [2] |
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease
| Animal Model | Experiment | Route of Administration | Dose (mg/kg) | Key Finding | Reference |
| 6-OHDA Lesioned Rats | Potentiation of L-DOPA-induced contralateral rotations | Intraperitoneal | 20 | Significant potentiation of a threshold dose of L-DOPA (3 mg/kg) | [3] |
| 6-OHDA Lesioned Rats | Assessment of dyskinesia (subchronic treatment) | Intraperitoneal | 20 (twice daily for 18 days) + L-DOPA (3 mg/kg) | Did not induce sensitization to turning behavior or abnormal involuntary movements | [3] |
| Tacrine-induced Jaw Tremors | Reduction of parkinsonian-like tremors | Intraperitoneal | 20 | Significant reduction in jaw tremors | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Haloperidol-Induced Catalepsy in Mice
Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Animals: Male mice.
Procedure:
-
Animals are habituated to the testing environment.
-
Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
At a specified time post-haloperidol administration (e.g., 30-60 minutes), this compound or vehicle is administered orally.
-
Catalepsy is measured at various time points post-ST 1535 administration (e.g., 30, 60, 90, 120 minutes, and up to 7 hours).
-
The bar test is commonly used for catalepsy assessment. The mouse's forepaws are placed on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high).
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
L-DOPA Potentiation in 6-OHDA-Lesioned Rats
Objective: To evaluate the ability of this compound to enhance the motor effects of a sub-threshold dose of L-DOPA in a unilateral model of Parkinson's disease.
Animals: Male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.
Procedure:
-
Rats are screened for successful lesions by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
On the test day, animals are administered this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time, a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered.
-
Immediately after L-DOPA administration, the number of full contralateral (away from the lesioned side) rotations is recorded over a defined period (e.g., 2 hours).
Spontaneous Locomotor Activity in Mice
Objective: To determine the effect of this compound on spontaneous movement.
Animals: Male mice.
Procedure:
-
Mice are individually placed in activity monitoring chambers (e.g., automated photo-beam activity cages).
-
Following an acclimatization period, this compound or vehicle is administered orally.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for several hours.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by antagonizing the A2A adenosine receptor, which is highly expressed in the striatum and co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. By blocking the A2A receptor, this compound reduces the inhibitory effect of adenosine on D2 receptor signaling, thereby restoring a more balanced activity in the basal ganglia motor circuit.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential anti-parkinsonian drug like this compound in a preclinical setting.
Pharmacokinetics and Toxicology
While the pharmacodynamic effects of this compound have been characterized as long-lasting, detailed public information on its pharmacokinetic profile (including Cmax, Tmax, half-life, bioavailability, and metabolism) and comprehensive toxicology studies in animal models is limited in the currently available scientific literature. Further studies are required to fully delineate these aspects of the compound's preclinical profile.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its mechanism of action as a preferential A2A adenosine receptor antagonist translates to significant efficacy in reversing motor deficits and potentiating the effects of L-DOPA in multiple rodent models of the disease. Furthermore, studies suggest that this compound may also possess neuroprotective and anti-inflammatory properties. While the existing data are promising, a more complete understanding of its pharmacokinetic and safety profile will be crucial for its continued development.
References
- 1. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ST 1535 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST 1535 is a potent and selective preferential antagonist of the Adenosine (B11128) A2A receptor (A2AR). In preclinical studies, it has demonstrated significant potential in models of neurological disorders, particularly Parkinson's disease. This compound has been shown to produce long-lasting pharmacodynamic effects in mice, including the antagonism of catalepsy and the induction of hypermotility, suggesting its utility in investigating the role of A2AR in motor control and neurodegeneration.[1] This document provides detailed protocols for the in vivo administration of this compound to mice, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
| Dosage (mg/kg, oral) | Mouse Model | Observed Effect | Duration of Effect | Reference |
| 1.25 - 2.5 | Haloperidol-induced catalepsy | Potentiation of L-dopa effects | Not specified | [1] |
| 5 - 10 | CGS 21680-induced catalepsy | Antagonism of catalepsy | Not specified | [1] |
| 5 - 20 | Normal | Induction of hypermotility | Up to 7 hours | [1] |
| 5 - 20 | Haloperidol-induced catalepsy | Antagonism of catalepsy | Up to 7 hours | [1] |
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle solution (see below for preparation)
-
Male mice (e.g., C57BL/6)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
-
Standard animal housing and handling equipment
Vehicle Preparation
While the specific vehicle used in the primary study on this compound is not detailed, a common and effective vehicle for oral administration of hydrophobic compounds in mice can be formulated as follows. It is recommended to perform a small pilot study to ensure the solubility and stability of this compound in the chosen vehicle.
Recommended Vehicle: 10% DMSO, 40% PEG 300, 5% Tween 80 in saline.
Preparation:
-
In a sterile tube, add the required volume of Dimethyl sulfoxide (B87167) (DMSO).
-
Add the this compound powder to the DMSO and vortex until fully dissolved.
-
Add Polyethylene glycol 300 (PEG 300) and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is homogeneous.
-
Add sterile saline to the final volume and vortex extensively to ensure a uniform suspension.
This compound Solution Preparation
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during administration.
-
Follow the vehicle preparation steps above to dissolve the calculated amount of this compound. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml administration volume), dissolve 1 mg of this compound in 1 ml of the vehicle.
In Vivo Administration Protocol: Oral Gavage
-
Animal Handling: Acclimatize the mice to the experimental conditions for at least one week prior to the study. Handle the mice gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight. A typical administration volume is 10 ml/kg.
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a 1 ml syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the solution.
-
Withdraw the gavage needle and return the mouse to its cage.
-
-
Monitoring: Observe the mice for any signs of distress or adverse effects immediately after administration and at regular intervals as required by the experimental design.
-
Control Group: A control group receiving the vehicle only should be included in all experiments.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, there is a depletion of dopamine. Adenosine, acting on A2A receptors, has an opposing effect to dopamine. By blocking the A2A receptor, this compound can help to restore the balance in neuronal signaling, thereby alleviating motor symptoms.
Caption: this compound blocks the Adenosine A2A receptor signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.
References
Application Notes and Protocols for ST 1535 in the 6-OHDA Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD). The information compiled from peer-reviewed studies is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
This compound has demonstrated significant efficacy in preclinical models of PD, primarily by potentiating the effects of L-DOPA and exhibiting neuroprotective and anti-inflammatory properties. These notes offer detailed protocols for key experiments and present quantitative data in a structured format to facilitate experimental design and data comparison.
Mechanism of Action
This compound acts as a preferential adenosine A2A receptor antagonist.[1][2] In the context of Parkinson's disease, the antagonism of A2A receptors in the basal ganglia, particularly in the striatum, is believed to counteract the overactivity of the indirect pathway that results from dopamine (B1211576) depletion. This modulation helps to restore motor function. Furthermore, studies suggest that this compound possesses neuroprotective and anti-inflammatory effects, which may slow the progression of neurodegeneration.[3]
Caption: Proposed signaling pathway of this compound in Parkinson's disease.
Data Presentation
Table 1: Behavioral Effects of this compound in 6-OHDA Lesioned Rats
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| This compound (acute) + L-DOPA | 20 mg/kg (i.p.) + 3 mg/kg (i.p.) | Contralateral Rotations | Potentiated L-DOPA induced turning behavior | [1] |
| This compound (subchronic) + L-DOPA | 20 mg/kg (i.p., twice daily for 18 days) + 3 mg/kg (i.p.) | Contralateral Rotations & AIMs | Similar rotations to high-dose L-DOPA without inducing sensitization or abnormal involuntary movements | [1] |
| This compound (acute) | 20 mg/kg (i.p.) | Jaw Tremors (Tacrine Model) | Reduced jaw tremors | [1] |
| This compound alone | 2.5-40 mg/kg (p.o.) | Ipsilateral Rotations | Dose-related increase in ipsilateral rotations | [4] |
| This compound + L-DOPA | 40 mg/kg (p.o.) + 7 mg/kg (i.p.) | Contralateral Rotations | Enhanced intensity and duration of rotation | [4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in an MPTP Mouse Model
Note: While this data is from an MPTP mouse model, it provides valuable insights into the potential neuroprotective effects of this compound that can be investigated in the 6-OHDA rat model.
| Treatment Group | Outcome Measure | Result | Reference |
| MPTP (20 mg/kg) + this compound (2 mg/kg) | Dopaminergic Neuron Loss (SNc) | Completely prevented the 32% loss of dopaminergic neurons | [3] |
| MPTP (20 mg/kg) + this compound (2 mg/kg) | Tyrosine Hydroxylase (TH) Decrease (CPu) | Prevented the 25% decrease in TH | [3] |
| MPTP (20 mg/kg) + this compound (2 mg/kg) | Microglial Activation (CD11b immunoreactivity) | Totally prevented in both SNc and CPu | [3] |
| MPTP (20 mg/kg) + this compound (2 mg/kg) | Astroglial Activation (GFAP increase) | Partially blocked in the SNc and CPu | [3] |
Experimental Protocols
6-OHDA Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) with 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Sutures or staples
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[5]
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.[5]
-
Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole at the desired coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[5]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse approximately 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[5] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including placing food and water on the cage floor for easy access. Monitor the animal's weight and health for several days.
Caption: Experimental workflow for 6-OHDA lesioning in rats.
Administration of this compound
This compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes. The vehicle and dosage will depend on the specific experimental design.
Example Protocol (in combination with L-DOPA):
-
Acute Study: Administer this compound (e.g., 20 mg/kg, i.p.) 30 minutes prior to the administration of a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.).[1]
-
Subchronic Study: Administer this compound (e.g., 20 mg/kg, i.p.) twice daily for a specified period (e.g., 18 days), with L-DOPA (e.g., 3 mg/kg, i.p.) co-administered with one of the daily this compound doses.[1]
Behavioral Assessment
a. Rotational Behavior: This is a classic test to assess motor asymmetry in unilaterally lesioned rats.[7]
Procedure:
-
Place the rat in a circular arena.
-
Administer a dopamine agonist (e.g., apomorphine (B128758), 0.2 mg/kg, i.p.) or a dopamine-releasing agent (e.g., amphetamine, 5 mg/kg, i.p.).[5]
-
Record the number of full 360° turns, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a set period (e.g., 30-90 minutes).[5]
-
Successful lesioning is often confirmed by a significant number of contralateral rotations with apomorphine or ipsilateral rotations with amphetamine.[5]
b. Cylinder Test: This test evaluates forelimb use asymmetry.
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the rat's exploratory behavior for a set period (e.g., 5 minutes).
-
Count the number of times the rat rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use to assess the degree of motor impairment.
c. Forepaw Adjusting Steps (FAS) Test: This test assesses skilled forelimb motor function.[8]
Procedure:
-
Hold the rat with its body supported, allowing one forelimb to be free.
-
Move the rat sideways along a surface and count the number of adjusting steps made by the free forelimb.
-
Repeat for the other forelimb.
-
A deficit in the number of adjusting steps on the contralateral side indicates motor impairment.
Histological and Biochemical Analysis
a. Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.
Procedure:
-
At the end of the experiment, perfuse the rats with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains (e.g., 40 µm sections) through the substantia nigra pars compacta (SNc) and striatum.
-
Perform immunohistochemical staining using an antibody against TH.
-
Quantify the number of TH-positive cells in the SNc and the density of TH-positive fibers in the striatum using stereological methods. A significant reduction in TH-positive cells and fibers in the lesioned hemisphere confirms the extent of the lesion.[9]
b. Assessment of Neuroinflammation: Immunohistochemistry for markers of microglia (e.g., CD11b or Iba1) and astrocytes (e.g., GFAP) can be performed to evaluate the anti-inflammatory effects of this compound.[3]
Caption: Logical relationship of experimental components.
Conclusion
The adenosine A2A receptor antagonist this compound shows considerable promise as a therapeutic agent for Parkinson's disease. In the 6-OHDA rat model, it has been shown to potentiate the effects of L-DOPA without exacerbating side effects.[1] Furthermore, evidence from related neurotoxin models suggests that this compound may also possess disease-modifying properties through its neuroprotective and anti-inflammatory actions.[3] The protocols and data presented in these application notes provide a solid foundation for further investigation into the therapeutic potential of this compound for Parkinson's disease.
References
- 1. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for ST 1535 Locomotor Activity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the impact of ST 1535 on locomotor activity in rodents. The following sections detail the mechanism of action of this compound, a step-by-step experimental protocol for locomotor activity testing, and data presentation guidelines.
Introduction to this compound
This compound is a preferential antagonist of the A2A adenosine (B11128) receptor.[1][2][3][4] In preclinical studies, antagonism of the A2A adenosine receptor has shown potential therapeutic benefits in conditions such as Parkinson's disease.[1][3][5] this compound has been demonstrated to induce hypermotility in mice and antagonize catalepsy, with effects observed for up to 7 hours.[1][5] It competitively inhibits the A2A adenosine receptor, which is involved in modulating motor activity.[1][3]
Key Signaling Pathway
The mechanism of action of this compound involves the blockade of A2A adenosine receptors, which are highly expressed in the basal ganglia, a key brain region for motor control. In Parkinson's disease, there is a degeneration of dopaminergic neurons. A2A adenosine receptors form heterodimers with dopamine (B1211576) D2 receptors and their activation inhibits D2 receptor signaling. By blocking the A2A receptor, this compound can potentiate dopamine D2 receptor function, thereby leading to an increase in motor activity.
Experimental Protocol: Locomotor Activity Assessment
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity in mice using an open field test.
Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: Appropriate vehicle for this compound dissolution (e.g., saline, DMSO).
-
Test Subjects: Adult mice (specific strain, age, and sex should be consistent throughout the study).
-
Open Field Arena: A square or circular arena with walls to prevent escape. The arena should be equipped with an automated activity monitoring system using infrared beams or a video tracking system. A common dimension for a mouse open field is 40 cm x 40 cm x 30 cm.[1]
-
Animal Scale: For accurate dosing.
-
Syringes and Needles: For compound administration (e.g., oral gavage or intraperitoneal injection).
Experimental Workflow
Step-by-Step Procedure
-
Acclimation:
-
Transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.[2]
-
Ensure the testing room has controlled lighting and minimal noise.
-
-
Habituation (Optional but Recommended):
-
On the day before the test, handle each mouse and place it in the open field arena for a short period (e.g., 5-10 minutes) to reduce novelty-induced hyperactivity on the test day.
-
-
Compound Preparation and Administration:
-
Prepare fresh solutions of this compound and the vehicle on the day of testing.
-
Weigh each mouse to determine the precise volume for administration.
-
Administer this compound or vehicle via the chosen route (oral or intraperitoneal). Recommended oral doses of this compound to induce hypermotility range from 5 to 20 mg/kg.[1][5]
-
Allow for a pre-treatment period between administration and testing (e.g., 15-30 minutes) for the compound to take effect.
-
-
Locomotor Activity Recording:
-
Gently place each mouse into the center of the open field arena.
-
Start the automated recording system immediately.
-
Record locomotor activity for a predetermined duration. Given that the effects of this compound can last for several hours, a recording period of at least 60 minutes is recommended, with the data binned into smaller time intervals (e.g., 5-minute bins) to analyze the time course of the effect.[1]
-
The experimenter should leave the room during the recording period to avoid influencing the animal's behavior.
-
-
Data Collection and Analysis:
-
At the end of the recording session, return the mouse to its home cage.
-
Clean the arena thoroughly between each trial with a 70% ethanol (B145695) solution to eliminate olfactory cues.[2]
-
The automated system will provide data on various locomotor parameters.
-
Data Presentation
The following parameters are typically measured in an open field test:
-
Horizontal Activity: Total distance traveled, number of ambulatory movements.
-
Vertical Activity (Rearing): Number of vertical beam breaks or rearing events.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
Stereotypic Counts: Repetitive movements.
The collected data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Locomotor Activity (Example Data)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | 0 | 1500 ± 150 | 30 ± 5 | 45 ± 8 |
| This compound | 5 | 2500 ± 200 | 50 ± 7 | 60 ± 10 |
| This compound | 10 | 3500 ± 250 | 70 ± 9 | 75 ± 12 |
| This compound | 20 | 4000 ± 300 | 85 ± 11 | 80 ± 14 |
Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control group.
Table 2: Time Course of this compound Effect on Horizontal Activity (Example Data)
| Treatment Group | Dose (mg/kg) | 0-15 min (cm) | 15-30 min (cm) | 30-45 min (cm) | 45-60 min (cm) |
| Vehicle | 0 | 500 ± 50 | 400 ± 40 | 300 ± 30 | 300 ± 30 |
| This compound | 10 | 1000 ± 100 | 900 ± 90 | 850 ± 85 | 750 ± 75 |
Note: Data are presented as mean ± SEM. **p < 0.01 compared to vehicle control group for the corresponding time bin.
Conclusion
This protocol provides a framework for conducting and analyzing locomotor activity studies with this compound. By following these guidelines, researchers can obtain robust and reproducible data to characterize the pharmacological effects of this A2A adenosine receptor antagonist on motor function. It is crucial to maintain consistency in experimental conditions and to include appropriate control groups for valid data interpretation.
References
Dissolving ST 1535 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and in vivo administration of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist. The provided methodologies are based on established practices for in vivo studies and aim to ensure safe and effective delivery of the compound to animal models.
Introduction
This compound is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Due to its therapeutic potential, this compound is a compound of interest for in vivo research in models of neurological disorders, such as Parkinson's disease, and other conditions where A2A receptor modulation is implicated. A critical first step in conducting such studies is the proper dissolution and formulation of this compound for administration to laboratory animals.
Data Presentation
Solubility and Recommended Solvents
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, it is crucial to prepare a formulation that is both effective in solubilizing the compound and safe for the animal model. This typically involves creating a stock solution in DMSO and then diluting it with a suitable vehicle to a final concentration that minimizes potential solvent toxicity.
| Parameter | Value | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Final DMSO Concentration (Oral Gavage) | < 10% | [2] |
| Common Co-solvents/Vehicles | Phosphate-Buffered Saline (PBS), Saline, Polyethylene Glycol (PEG), Tween 80 | [3][4] |
In Vivo Administration Data (Oral Gavage in Mice)
Published studies have utilized oral gavage for the administration of this compound in mice. The following table summarizes the reported dosage range.
| Species | Route of Administration | Dosage Range |
| Mouse | Oral | 1.25 - 20 mg/kg |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a dosing solution of this compound for oral administration in mice. It is essential to perform a small-scale solubility test with the specific batch of this compound and the chosen vehicle to ensure complete dissolution before preparing the full volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed for the study cohort.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile, amber vial.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, to achieve a high-concentration stock, you might aim for 50-100 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution. Visually inspect for any particulate matter.
-
-
Prepare the final dosing solution:
-
This protocol aims for a final DMSO concentration of 5%.
-
Calculate the volume of the DMSO stock solution and the volume of sterile PBS required to achieve the desired final concentration of this compound and 5% DMSO.
-
Example Calculation for a 10 mg/kg dose in a 25g mouse with a gavage volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Final concentration in dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
If the DMSO stock is 50 mg/mL, you will need 5 µL of the stock solution per 100 µL of final solution.
-
To make 1 mL of the final dosing solution (enough for 10 mice), you would need 50 µL of the 50 mg/mL DMSO stock and 950 µL of sterile PBS.
-
-
In a sterile tube, add the calculated volume of sterile PBS.
-
While vortexing the PBS, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS (e.g., 5% DMSO in PBS) without this compound.
Storage:
-
The DMSO stock solution should be stored at -20°C for long-term storage.
-
The final dosing solution should be prepared fresh on the day of the experiment.
Mandatory Visualizations
Signaling Pathway of Adenosine A2A Receptor Antagonism
The adenosine A2A receptor is a Gs-protein coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes. This compound, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Administration
The following diagram outlines the key steps for preparing and administering this compound in an in vivo experimental setting.
Caption: Workflow for the preparation and in vivo administration of this compound.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for A2A Receptors Following ST 1535 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST 1535 is a preferential antagonist of the A2A adenosine (B11128) receptor (A2AR), a Gs protein-coupled receptor predominantly expressed in the basal ganglia.[1][2][3] Antagonism of A2AR is a promising therapeutic strategy for non-dopaminergic treatment of Parkinson's disease.[2][4] this compound competitively blocks the A2AR, thereby modulating downstream signaling pathways, including the reduction of intracellular cyclic AMP (cAMP) levels.[1][2][3] These application notes provide a detailed protocol for the immunohistochemical analysis of A2A receptors in tissue samples following treatment with this compound, enabling researchers to investigate changes in receptor expression and localization.
While direct immunohistochemical studies detailing the effect of this compound on A2A receptor expression are not extensively documented in publicly available literature, this document outlines a comprehensive protocol based on established methods for A2A receptor immunohistochemistry. The provided data tables are illustrative examples of how to present quantitative findings from such studies.
A2A Receptor Signaling Pathway
The A2A receptor is a Gs protein-coupled receptor that, upon activation by adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, influencing gene expression and cellular function.[5] The antagonist this compound acts by blocking the binding of adenosine to the A2A receptor, thereby inhibiting this signaling pathway.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from immunohistochemical analysis. These tables are for illustrative purposes and do not represent actual experimental results for this compound.
Table 1: A2A Receptor Immunoreactivity in Striatal Sections
| Treatment Group | N | A2A+ Cells / mm² (Mean ± SEM) | Staining Intensity (Arbitrary Units, Mean ± SEM) |
| Vehicle Control | 8 | 250 ± 15 | 1.8 ± 0.2 |
| This compound (1 mg/kg) | 8 | 245 ± 18 | 1.7 ± 0.3 |
| This compound (5 mg/kg) | 8 | 255 ± 20 | 1.9 ± 0.2 |
| This compound (10 mg/kg) | 8 | 248 ± 12 | 1.8 ± 0.1 |
Table 2: Subcellular Localization of A2A Receptors
| Treatment Group | N | % Membranous Staining | % Cytoplasmic Staining |
| Vehicle Control | 8 | 75 ± 5 | 25 ± 5 |
| This compound (5 mg/kg) | 8 | 72 ± 6 | 28 ± 6 |
| A2AR Agonist | 8 | 45 ± 8 | 55 ± 8 |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of A2A receptors in brain tissue.
Experimental Workflow
Detailed Protocol
1. Tissue Preparation
-
Animal Model: C57BL/6J mice are administered vehicle or this compound at desired concentrations.
-
Perfusion and Fixation: Following the treatment period, animals are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation and Cryoprotection: Brains are dissected and post-fixed in 4% PFA overnight at 4°C. Subsequently, tissues are cryoprotected by immersion in a sucrose (B13894) solution gradient (e.g., 15% then 30%) in PBS at 4°C until they sink.
-
Sectioning: Brains are frozen and sectioned on a cryostat at a thickness of 30-40 µm. Sections are stored in a cryoprotectant solution at -20°C until use.
2. Immunohistochemistry
-
Washing: Free-floating sections are washed three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Antigen Retrieval: For improved antibody binding, heat-induced antigen retrieval can be performed by incubating sections in a sodium citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80°C for 30 minutes. Sections are then allowed to cool to room temperature.
-
Blocking: To block non-specific antibody binding, sections are incubated for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against the A2A receptor (e.g., rabbit anti-A2A adenosine receptor antibody) diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.
-
Secondary Antibody Incubation: After washing three times in PBS, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.
-
Signal Amplification and Detection:
-
For Chromogenic Detection: Sections are incubated with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature. After washing, the signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.
-
For Fluorescent Detection: Sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Coverslipping: Stained sections are mounted onto glass slides, air-dried, and coverslipped with an appropriate mounting medium.
3. Imaging and Analysis
-
Microscopy: Sections are imaged using a bright-field microscope (for chromogenic staining) or a fluorescence or confocal microscope (for fluorescent staining).
-
Image Analysis: Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji). This can include:
-
Cell Counting: Counting the number of A2A receptor-positive cells within a defined region of interest (ROI).
-
Staining Intensity Measurement: Measuring the mean optical density or fluorescence intensity within the ROI.
-
Subcellular Localization Analysis: Assessing the proportion of staining localized to the cell membrane versus the cytoplasm.
-
Conclusion
This document provides a framework for researchers interested in investigating the effects of the A2A receptor antagonist this compound on A2A receptor expression and localization using immunohistochemistry. The provided protocols and data presentation formats are intended to serve as a guide for designing and executing rigorous and reproducible experiments in this area of research. While specific data on this compound's effect on A2A receptor IHC is limited, the methodologies outlined here are standard in the field and can be adapted to address this important scientific question.
References
- 1. The adenosine A (2A) receptor antagonist SCH58261 protects photoreceptors by inhibiting microglial activation and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical localization of adenosine A2A receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Levels in Response to ST 1535
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST 1535 is a potent and selective antagonist for the adenosine (B11128) A2A receptor, demonstrating potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. The compound's mechanism of action is closely linked to the modulation of the dopaminergic system. Adenosine A2A receptors are highly expressed in dopamine-rich regions of the brain, particularly the striatum, where they form heteromers with dopamine (B1211576) D2 receptors.[[“]][[“]] There is a functional antagonistic interaction between these two receptors.[[“]][3] Activation of A2A receptors inhibits the function of D2 receptors.[3] Consequently, by blocking A2A receptors, this compound is hypothesized to enhance dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency.
These application notes provide detailed protocols for the preclinical assessment of this compound's effect on extracellular dopamine levels in the rodent striatum using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Signaling Pathway: A2A and D2 Receptor Interaction
The primary mechanism through which this compound influences dopamine signaling is by antagonizing the A2A receptor, which in turn disinhibits the D2 receptor. In striatal neurons, A2A and D2 receptors are co-localized and can form heteromeric complexes.[[“]] Activation of the A2A receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity. This cascade can reduce the affinity of D2 receptors for dopamine and dampen their signaling output. By blocking the A2A receptor, this compound prevents this inhibitory crosstalk, thereby enhancing the function of D2 autoreceptors and postsynaptic receptors, which is expected to lead to an increase in extracellular dopamine levels.
Caption: A2A-D2 receptor signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodent Striatum
This protocol describes the surgical implantation of a microdialysis probe and the subsequent collection of extracellular fluid from the striatum of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump and gastight syringes
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Fraction collector (refrigerated)
-
This compound, vehicle solution
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Surgical Implantation:
-
Expose the skull and identify bregma.
-
Based on a rat brain atlas, determine the coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.5 mm from dura).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to a position just above the striatum and secure it with dental cement and skull screws.
-
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe inlet to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).
-
Connect the probe outlet to a refrigerated fraction collector.
-
Allow the system to equilibrate for 2-3 hours to establish a stable baseline.
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing an antioxidant (e.g., 2 µL of 0.1 M perchloric acid) to prevent dopamine degradation.
-
Administer this compound or vehicle (e.g., intraperitoneally or subcutaneously) at the desired dose.
-
Continue collecting dialysate fractions for at least 3-4 hours post-administration.
-
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until HPLC-ECD analysis.
Protocol 2: Dopamine Quantification by HPLC-ECD
This protocol outlines the analysis of dopamine concentrations in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a mixture of sodium phosphate, EDTA, 1-octanesulfonic acid, and methanol, adjusted to an acidic pH).
-
Dopamine standards of known concentrations.
-
Perchloric acid.
Procedure:
-
System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved. Set the ECD potential to an optimal voltage for dopamine oxidation (e.g., +0.7 V).
-
Standard Curve Generation:
-
Prepare a series of dopamine standards of known concentrations (e.g., from 0.5 to 50 pg/µL).
-
Inject a fixed volume (e.g., 10 µL) of each standard into the HPLC system.
-
Record the peak area for each concentration and generate a standard curve by plotting peak area against dopamine concentration.
-
-
Sample Analysis:
-
Thaw the microdialysate samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
Inject a fixed volume of the supernatant from each sample into the HPLC system.
-
-
Data Quantification:
-
Identify and integrate the dopamine peak in the chromatogram based on the retention time of the dopamine standard.
-
Calculate the concentration of dopamine in each sample by comparing its peak area to the standard curve.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
Experimental Workflow Diagram
Caption: Workflow for measuring dopamine response to this compound.
Data Presentation
The following tables present representative data illustrating the expected effects of an A2A antagonist on extracellular dopamine levels in the rodent striatum. Basal dopamine levels are typically in the low nanomolar range. Following administration of an effective dose of an A2A antagonist, an increase in extracellular dopamine is anticipated. Note that the magnitude of the effect can vary depending on the specific compound, dose, and brain region. For instance, some studies with A2A antagonists have shown significant increases in dopamine, while others have reported decreases in specific contexts.[3][4] The data below is a hypothetical representation of a positive modulatory effect.
Table 1: Extracellular Dopamine Concentration (nM) in Striatal Dialysates
| Time (minutes) | Vehicle Group (Mean ± SEM) | This compound (10 mg/kg) Group (Mean ± SEM) |
| -40 (Baseline) | 4.5 ± 0.5 | 4.7 ± 0.6 |
| -20 (Baseline) | 4.6 ± 0.4 | 4.5 ± 0.5 |
| 0 (Drug Admin) | 4.4 ± 0.5 | 4.6 ± 0.4 |
| 20 | 4.7 ± 0.6 | 6.2 ± 0.7 |
| 40 | 4.5 ± 0.5 | 8.5 ± 0.9 |
| 60 | 4.6 ± 0.4 | 9.8 ± 1.1 |
| 80 | 4.4 ± 0.5 | 9.5 ± 1.0* |
| 100 | 4.3 ± 0.4 | 8.1 ± 0.8 |
| 120 | 4.5 ± 0.5 | 6.5 ± 0.7 |
*p < 0.05 compared to vehicle group
Table 2: Dopamine Levels as Percentage of Baseline
| Time (minutes) | Vehicle Group (Mean ± SEM) | This compound (10 mg/kg) Group (Mean ± SEM) |
| 20 | 104 ± 8 | 135 ± 12 |
| 40 | 99 ± 7 | 185 ± 15 |
| 60 | 102 ± 9 | 213 ± 18 |
| 80 | 98 ± 8 | 207 ± 16* |
| 100 | 96 ± 7 | 176 ± 14 |
| 120 | 100 ± 8 | 141 ± 13 |
*p < 0.05 compared to vehicle group
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the A2A antagonist this compound on dopamine neurotransmission. By employing in vivo microdialysis and HPLC-ECD, researchers can obtain reliable, quantitative data on changes in extracellular dopamine levels. This information is critical for understanding the compound's mechanism of action, establishing its pharmacodynamic profile, and guiding further drug development efforts for dopamine-related neurological disorders.
References
Co-administration of ST 1535 with L-DOPA for Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors. Levodopa (L-DOPA), the metabolic precursor to dopamine (B1211576), remains the gold-standard treatment for PD. However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).
ST 1535 is a preferential adenosine (B11128) A2A receptor antagonist. A2A receptors are highly expressed in the basal ganglia, where they form heteromers with dopamine D2 receptors and exert an inhibitory effect on D2 receptor signaling. By blocking A2A receptors, this compound can potentiate dopaminergic neurotransmission, offering a promising non-dopaminergic approach to enhance the therapeutic effects of L-DOPA and potentially reduce its long-term side effects.
These application notes provide a detailed experimental design for the preclinical evaluation of co-administering this compound with L-DOPA in a rodent model of Parkinson's disease. The protocols outlined below are intended to guide researchers in assessing the efficacy of this combination therapy on motor function and L-DOPA-induced dyskinesia.
Signaling Pathway: Adenosine A2A and Dopamine D2 Receptor Interaction
The therapeutic rationale for combining this compound with L-DOPA is based on the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the striatum. In Parkinson's disease, the depletion of dopamine leads to overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. L-DOPA aims to restore dopamine levels, thereby stimulating D2 receptors and normalizing this pathway. However, adenosine, acting on A2A receptors, counteracts the effect of dopamine at D2 receptors. This compound, by blocking the A2A receptor, removes this "brake" on D2 receptor function, thereby enhancing the effect of dopamine derived from L-DOPA.[1][2][[“]][[“]][5]
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Assessing ST 1535 Efficacy Using Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST 1535 is a preferential A2A adenosine (B11128) receptor antagonist that has shown potential as a therapeutic agent, particularly in preclinical models of Parkinson's disease.[1][2] Antagonism of the A2A adenosine receptor is a promising strategy for improving motor function, as these receptors are highly expressed in the basal ganglia and modulate dopaminergic neurotransmission. This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical models using key behavioral tests. The protocols outlined below are based on established methodologies and findings from studies evaluating this compound.[1][2]
Signaling Pathway of A2A Adenosine Receptor
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. In the striatum, the activation of A2A receptors has an inhibitory effect on D2 dopamine (B1211576) receptor signaling, which is a key mechanism underlying the potential therapeutic effects of A2A antagonists in Parkinson's disease.
Caption: A2A Adenosine Receptor Signaling Pathway and the antagonistic action of this compound.
Behavioral Assays for this compound Efficacy
The following behavioral tests are critical for evaluating the potential of this compound to ameliorate motor deficits, particularly those relevant to Parkinson's disease.
Haloperidol-Induced Catalepsy
Objective: To assess the ability of this compound to reverse catalepsy, a state of motor immobility, induced by the D2 receptor antagonist haloperidol. This test is a well-established model for screening compounds with potential anti-parkinsonian effects.
Experimental Workflow:
References
Troubleshooting & Optimization
ST 1535 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST 1535. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a preferential adenosine (B11128) A2A receptor antagonist. It is utilized in research to investigate the roles of adenosine receptors in various physiological and pathological processes, particularly within the nervous system. Due to its neuroprotective and anti-inflammatory effects, it is being explored for its therapeutic potential in conditions like Parkinson's disease.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by selectively blocking the adenosine A2A receptor. This receptor is coupled to a Gs protein, and its activation normally leads to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
Q3: In what solvent is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] The exact quantitative solubility in DMSO and other common laboratory solvents is not widely published.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
If you are experiencing issues with the solubility of this compound, please refer to the following troubleshooting table for potential solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in DMSO. | Prepare a new stock solution at a lower concentration. It is recommended to start with a conservative concentration and increase if necessary, ensuring the solution remains clear. |
| The DMSO used may have absorbed moisture, reducing its solvating power. | Use fresh, anhydrous DMSO to prepare your stock solution. | |
| Precipitation upon dilution in aqueous buffer | This compound is poorly soluble in aqueous solutions, and adding it to your experimental buffer can cause it to precipitate out. | Minimize the final concentration of DMSO in your working solution (typically <0.5%). Perform a stepwise dilution of the DMSO stock into your aqueous buffer while vortexing to ensure rapid mixing. Consider the use of a surfactant like Tween® 80 or Pluronic® F-68 in your final working solution to improve solubility. |
| Cloudy or hazy working solution | Micro-precipitation of this compound that is not immediately visible as a solid. | After diluting the stock solution into your working medium, inspect the solution under a microscope to check for any crystal formation. Gentle warming (e.g., to 37°C) and sonication can aid in re-dissolving small precipitates. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
The following is a general protocol for preparing a stock solution of this compound. The exact concentration will depend on the specific requirements of your experiment.
| Step | Procedure | Notes |
| 1. Weighing | Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. | Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| 2. Dissolution | Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration. | For example, to prepare a 10 mM stock solution, dissolve 2.72 mg of this compound (Molecular Weight: 272.32 g/mol ) in 1 mL of DMSO. |
| 3. Mixing | Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. | Visually inspect the solution to ensure there are no visible particles. |
| 4. Storage | Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage or 4°C for short-term storage (days to weeks).[1] | Avoid repeated freeze-thaw cycles. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | [1] |
| Molecular Formula | C12H16N8 | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Visualizations
Signaling Pathway of the Adenosine A2A Receptor
Caption: Adenosine A2A receptor signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Potential off-target effects of ST 1535 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ST 1535, a preferential A2A adenosine (B11128) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a preferential and competitive antagonist of the adenosine A2A receptor.[1][2] In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and form heterodimers with dopamine (B1211576) D2 receptors, where they have opposing effects.[3][4] Activation of A2A receptors inhibits D2 receptor signaling, which is a pathway that helps control movement.[3][4] By blocking the A2A receptor, this compound enhances dopamine D2 receptor-dependent signaling, which is the basis for its potential therapeutic effects in conditions like Parkinson's disease.[3][4][5]
Q2: What is the selectivity profile of this compound against different adenosine receptor subtypes?
This compound shows a preferential affinity for the human A2A adenosine receptor over other subtypes.[1] Its affinity for the A1 receptor is lower, and it has minimal to no antagonistic effect on A2B and A3 receptors at typical experimental concentrations.[1][6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months.[6] Repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Q4: Has this compound been profiled for off-target kinase activity?
Publicly available broad-panel kinase inhibitor screening data for this compound is limited. As a purine-based compound, there is a theoretical possibility of interaction with ATP-binding sites of kinases. If your experimental results suggest unexpected off-target effects, consider performing a kinase panel screening or using orthogonal methods to validate your findings.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with this compound.
Problem 1: Weaker than expected or no biological effect.
If this compound is not producing the expected biological response in your assay, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Concentration
-
Solubility: Ensure this compound is fully dissolved. Incomplete solubilization in aqueous buffers can drastically reduce the effective concentration. Using ultrasonic agitation may aid dissolution in DMSO.[6]
-
Stability: Confirm the age and storage conditions of your this compound stock. Degradation can occur with improper storage or multiple freeze-thaw cycles.
-
Concentration Verification: If possible, verify the concentration of your stock solution using analytical methods like HPLC.
Step 2: Confirm Target Engagement in Your Cellular Model
-
It is crucial to confirm that this compound is reaching and binding to the A2A receptor in your specific cell type or tissue. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. (See Experimental Protocols section for a detailed CETSA protocol).
Step 3: Assess Cell Health and Receptor Expression
-
Cell Viability: Perform a cytotoxicity assay to ensure that the concentrations of this compound and the vehicle (DMSO) are not adversely affecting your cells.
-
Receptor Expression: Verify the expression level of the A2A receptor in your cell line or tissue model using methods like qPCR, Western blot, or flow cytometry. Low or absent receptor expression will lead to a diminished or null response.
Problem 2: Inconsistent results between experiments.
Variability in results can be frustrating. Consider these factors:
-
Experimental Conditions: Ensure consistency in all experimental parameters, including cell passage number, confluency, incubation times, and reagent concentrations.
-
Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to minimize variability from compound degradation or precipitation.
-
Biological Variability: If using primary cells or animal models, inherent biological differences can contribute to variability. Ensure adequate sample sizes and appropriate statistical analysis.
Problem 3: Suspected Off-Target Effects
If you observe a biological effect in a system that should not be mediated by the A2A receptor, or an effect that is inconsistent with A2A receptor biology, consider the following:
-
Control Experiments:
-
Use a structurally different A2A receptor antagonist to see if the effect is reproducible.
-
Employ a negative control cell line that does not express the A2A receptor.
-
-
Off-Target Screening: If the potential for off-target effects is a significant concern for your research, consider having this compound screened against a broad panel of receptors and kinases.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional potency of this compound for human adenosine receptors.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Human A2A | 9.2 | CHO | [3H]CGS 21680 | [1] |
| Human A1 | 85 ± 5 | CHO | [3H]DPCPX | [1] |
Table 2: Functional Potency (IC50) of this compound in cAMP Assays
| Receptor Subtype | IC50 (nM) | Cell Line | Agonist Used | Reference |
| Human A2A | 353 ± 30 | CHO | NECA | [1][2] |
| Human A1 | 510 ± 38 | CHO | CHA | [1][2] |
| Human A2B | 950 | CHO | Forskolin | [6] |
| Human A3 | >1000 | CHO | Forskolin | [6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for A2A Receptor Target Engagement
This protocol is adapted from standard CETSA procedures to verify the binding of this compound to the A2A receptor in a cellular context.
Materials:
-
Cells expressing the A2A receptor
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Apparatus for Western blotting or other protein detection method
-
Anti-A2A receptor antibody
Procedure:
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler. Include an unheated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble A2A receptor at each temperature using Western blotting or another sensitive protein detection method.
-
-
Data Interpretation:
-
Binding of this compound to the A2A receptor is expected to increase its thermal stability. This will result in more soluble A2A receptor protein being detected at higher temperatures in the this compound-treated samples compared to the DMSO-treated controls. Plotting the amount of soluble protein against temperature will generate a "melting curve," which will be shifted to the right in the presence of a stabilizing ligand.
-
Visualizations
Caption: A2A receptor signaling and this compound antagonism.
Caption: Troubleshooting workflow for weak this compound effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ST 1535 Dosage for Maximal Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ST 1535 dosage for maximal in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a preferential antagonist of the A2A adenosine (B11128) receptor.[1] Its mechanism of action involves competitively blocking the A2A adenosine receptor, which is a G-protein coupled receptor.[2][3] Activation of the A2A receptor is typically associated with an increase in intracellular cyclic AMP (cAMP) levels; therefore, this compound's antagonistic action counteracts this effect.[2][3] This modulation of the A2A signaling pathway is being investigated for its therapeutic potential in conditions like Parkinson's disease.[2][3]
Q2: What is a recommended starting dose for this compound in mice based on published data?
A2: Based on preclinical studies in mice, oral doses of this compound have been shown to be effective in a range of 1.25 mg/kg to 20 mg/kg for specific pharmacological effects.[2][3] For instance, doses of 1.25 and 2.5 mg/kg have been shown to potentiate the effects of L-dopa, while doses between 5 and 20 mg/kg can antagonize haloperidol-induced catalepsy and induce hypermotility.[2][3] The selection of a starting dose should be guided by the specific research question and the endpoint being measured.
Q3: How should I prepare this compound for oral administration in mice?
A3: For oral administration (gavage), this compound should be suspended in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and stability, as well as its tolerability in the animal model. Common vehicles for oral gavage in mice include water, saline, or suspensions containing agents like carboxymethylcellulose or Tween 80 to improve solubility and stability. It is crucial to ensure a homogenous suspension to guarantee accurate dosing.
Q4: What are the key considerations when designing a dose-response study to determine the maximal efficacy of this compound?
A4: A well-designed dose-response study should include a range of doses, including a vehicle control group, to identify the minimum effective dose (MED) and the dose at which maximal efficacy is achieved.[4] The dose selection should bracket the expected efficacious range based on preliminary data or literature.[2][3] Key considerations include the number of dose groups, the number of animals per group to ensure statistical power, the route and frequency of administration, and the time points for assessing the response.[5] It is also important to monitor for any adverse effects to establish a therapeutic window.
Troubleshooting Guide
Q1: I am not observing the expected efficacy with this compound at the reported doses. What could be the issue?
A1: Several factors could contribute to a lack of efficacy.
-
Formulation and Administration: Ensure the this compound formulation is a homogenous suspension and that the oral gavage technique is correct to avoid misdosing.[6] Verify the accuracy of dose calculations and the stability of the compound in the chosen vehicle.
-
Animal Strain and Sex: Pharmacokinetic and pharmacodynamic responses can vary between different mouse strains and sexes. The original studies reporting efficacy should be consulted for the specific animal models used.
-
Timing of Assessment: The time course of this compound's effect may vary. The assessment window should align with the compound's peak plasma concentration and receptor occupancy, if known. Published data indicates that the effects of oral this compound can last for up to 7 hours.[2][3]
-
Assay Variability: Ensure that the behavioral or physiological endpoint being measured is reproducible and that the personnel conducting the assay are blinded to the treatment groups to minimize bias.
Q2: My animals are showing signs of distress after oral gavage. How can I minimize this?
A2: Proper oral gavage technique is crucial for animal welfare and data quality.
-
Handling and Restraint: Acclimatize the animals to handling for several days before the experiment.[6] Use a firm but gentle restraint to immobilize the head and neck without restricting breathing.[6]
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent injury to the esophagus or stomach.[6]
-
Volume and Speed: Administer the smallest effective volume to avoid reflux and aspiration.[6] Inject the formulation slowly and steadily.[7]
-
Training: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique.[7]
Q3: How do I determine if the observed effect is maximal?
A3: To determine maximal efficacy, a dose-response curve should be generated. This involves testing a range of doses and observing a plateau in the response at higher doses. If increasing the dose of this compound does not lead to a further increase in the desired effect, it is likely that the maximal efficacy for that specific endpoint has been reached. It is also important to consider that higher doses may lead to off-target effects or toxicity, which should be monitored.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound in Mice
| Dose (mg/kg, oral) | Animal Model | Efficacy Endpoint | Observed Effect | Reference |
| 1.25, 2.5 | Mice | Potentiation of L-dopa in reducing haloperidol-induced catalepsy | Synergistic effect with L-dopa in reducing catalepsy. | [2][3] |
| 5, 10 | Mice | Antagonism of CGS 21680-induced catalepsy | Antagonized catalepsy induced by an A2A adenosine agonist. | [2][3] |
| 5 - 20 | Mice | Spontaneous motor activity | Dose-dependent increase in horizontal and vertical motor activity. | [2][3] |
| 5 - 20 | Mice | Antagonism of haloperidol-induced catalepsy | Reduced haloperidol-induced catalepsy for up to 7 hours. | [2][3] |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy Test in Mice
Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).
Materials:
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in water)
-
Saline
-
Mice (e.g., male C57BL/6, 8-10 weeks old)
-
Horizontal bar apparatus (a horizontal bar 0.5 cm in diameter, elevated 4 cm from the base)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Administer this compound or vehicle orally (by gavage) at the desired doses (e.g., 5, 10, 20 mg/kg).
-
Haloperidol Administration: 60 minutes after this compound administration, inject haloperidol (e.g., 1 mg/kg, intraperitoneally).
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test. a. Gently place the mouse's forepaws on the horizontal bar. b. Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). c. A cut-off time (e.g., 180 seconds) should be set. If the mouse remains on the bar for the entire duration, record the cut-off time.
-
Data Analysis: Compare the descent latency between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound groups indicates a reversal of catalepsy.
Protocol 2: L-DOPA Potentiation Test in a Mouse Model of Parkinsonism
Objective: To determine if this compound can potentiate the anti-cataleptic effect of a sub-threshold dose of L-DOPA.
Materials:
-
This compound
-
Haloperidol
-
L-DOPA methyl ester
-
Benserazide (B1668006) (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for this compound
-
Saline
-
Mice
-
Horizontal bar apparatus
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment.
-
This compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 1.25, 2.5 mg/kg).
-
Haloperidol Administration: 60 minutes after this compound administration, inject haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.
-
L-DOPA/Benserazide Administration: 30 minutes after haloperidol injection, administer a sub-threshold dose of L-DOPA (e.g., 50 mg/kg, i.p.) along with benserazide (e.g., 15 mg/kg, i.p.) to prevent peripheral conversion of L-DOPA to dopamine.
-
Catalepsy Assessment: Assess catalepsy using the bar test at various time points after L-DOPA administration (e.g., 30, 60, 90 minutes).
-
Data Analysis: Compare the descent latency between the group receiving L-DOPA alone and the groups receiving L-DOPA in combination with this compound. A significant reduction in catalepsy in the combination groups indicates potentiation of the L-DOPA effect.
Mandatory Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage In Vivo.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
Troubleshooting unexpected results in ST 1535 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ST 1535.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a preferential A2A adenosine (B11128) receptor antagonist.[1][2] It functions by competitively blocking the A2A adenosine receptor, which is highly expressed in the basal ganglia.[3] This antagonism helps to modulate dopaminergic signaling, which is crucial for motor control.[3][4] In experimental models of Parkinson's disease, this action has been shown to counteract motor deficits and may offer neuroprotective effects.[5][6]
Q2: What are the key therapeutic applications of this compound being investigated?
The primary therapeutic application for this compound is in the treatment of Parkinson's disease.[2][5] Research has shown that it can potentiate the effects of L-dopa, a standard treatment for Parkinson's, potentially allowing for lower doses of L-dopa and reducing its side effects.[4][6] Additionally, studies have explored its neuroprotective and anti-inflammatory properties in the context of neurodegenerative diseases.[5][7]
Q3: In which experimental models has this compound been tested?
This compound has been evaluated in various in vitro and in vivo models, including:
-
In vitro: CHO cells cloned with human A1 and A2A adenosine receptors to determine its antagonist affinity and effect on cAMP levels.[1][2]
-
In vivo (rodent models):
-
Mice to assess its effects on motor activity and catalepsy induced by haloperidol (B65202) or the A2A agonist CGS 21680.[1][2]
-
Rats with 6-hydroxydopamine (6-OHDA)-induced lesions to model Parkinson's disease and evaluate rotational behavior.[4]
-
Mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as another model of Parkinson's disease to study neuroprotection.[5]
-
-
In vivo (primate models): MPTP-treated common marmosets to evaluate its effects on motor disability and in combination with L-DOPA.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no significant effect on motor activity in rodent models.
-
Possible Cause 1: Incorrect Dosage. The effective dose of this compound can vary depending on the animal model and the specific behavioral test.
-
Possible Cause 2: Improper Administration Route. The method of administration can significantly impact the bioavailability and efficacy of the compound.
-
Recommendation: Oral (p.o.) and intraperitoneal (i.p.) routes have been successfully used.[1] For central nervous system effects, direct intracerebroventricular (i.c.v.) administration of agonists like CGS 21680 has been used to study the antagonistic effects of this compound.[1][2] Verify that the chosen administration route is appropriate for your experimental goals.
-
-
Possible Cause 3: Animal Habituation. The animal's familiarity with the testing environment can influence baseline activity levels.
-
Recommendation: Some protocols involve habituating the animals to the testing cages, while others do not.[1] Be consistent with your habituation protocol throughout the experiment.
-
Issue 2: High variability in catalepsy measurements.
-
Possible Cause 1: Inconsistent Induction of Catalepsy. The agent used to induce catalepsy (e.g., haloperidol, CGS 21680) must be administered consistently.
-
Possible Cause 2: Subjective Scoring. Catalepsy scoring can be subjective.
-
Recommendation: Implement a standardized and blinded scoring system. Clearly define the criteria for catalepsy and ensure all observers are trained on this system.
-
Issue 3: Unexpected results in cAMP assays.
-
Possible Cause 1: Cell Line Issues. The expression levels of the A2A adenosine receptor in your cell line may be insufficient or may have changed over passages.
-
Recommendation: Regularly verify receptor expression using methods like radioligand binding assays or western blotting.
-
-
Possible Cause 2: Agonist/Antagonist Concentration. The concentrations of the agonist (e.g., NECA) and this compound are critical for observing a competitive antagonistic effect.
-
Recommendation: Perform dose-response curves for both the agonist and this compound to determine the optimal concentrations for your experiments. Schild plot analysis can confirm competitive antagonism.[1]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (vs. NECA) | 353 +/- 30 nM | CHO cells with human A2A receptors | [2] |
| IC50 (vs. CHA) | 510 +/- 38 nM | CHO cells with human A1 receptors | [2] |
| Ki (A1 receptors) | 85 +/- 5 nM | N/A | [1] |
| Effective Oral Dose (Hypermotility in mice) | 5 - 20 mg/kg | Mice | [1][2] |
| Effective Oral Dose (Antagonize CGS 21680-induced catalepsy) | 5 and 10 mg/kg | Mice | [1][2] |
| Effective Oral Dose (Potentiates L-dopa) | 1.25 and 2.5 mg/kg | Mice | [2] |
Experimental Protocols
Protocol 1: In Vivo Catalepsy Model (Mice)
-
Animal Model: Male mice.
-
Drug Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 5 or 10 mg/kg).
-
30 minutes after this compound administration, administer the A2A adenosine agonist CGS 21680 (10 µg/5 µl) via intracerebroventricular (i.c.v.) injection to induce catalepsy.
-
-
Catalepsy Measurement:
-
30 minutes after CGS 21680 administration, begin catalepsy recording.
-
Place the mouse's forepaws on a horizontal bar and measure the time it remains in this position.
-
-
Data Analysis: Compare the duration of catalepsy between the vehicle-treated and this compound-treated groups. Statistical analysis can be performed using a two-way ANOVA.[1]
Protocol 2: In Vitro cAMP Assay
-
Cell Line: CHO cells expressing the human A2A adenosine receptor.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Incubate the cells with adenosine deaminase (2 IU/ml) for 30 minutes at 37°C to remove endogenous adenosine.
-
-
Assay:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with an A2A receptor agonist such as NECA.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound's inhibition of NECA-stimulated cAMP production.
-
A Schild plot analysis can be used to determine if this compound is a competitive antagonist.[1]
-
Visualizations
Caption: A2A and D2 Receptor Antagonism by this compound.
Caption: Workflow for In Vivo Catalepsy Experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel adenosine A2a receptor antagonist ST1535 potentiates the effects of a threshold dose of L-DOPA in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural and neurochemical characterization of the adenosine A2A receptor antagonist ST1535 - PubMed [pubmed.ncbi.nlm.nih.gov]
ST 1535 stability in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ST 1535 in solution for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preferential A2A adenosine (B11128) receptor antagonist.[1] It is a synthetic organic compound with the chemical formula C12H16N8 and is classified as a purine (B94841) analog.[2][3] Its primary mechanism of action is to competitively block the A2A adenosine receptor, thereby inhibiting the downstream signaling pathways normally activated by adenosine. This has been studied for its potential therapeutic effects in conditions like Parkinson's disease.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] The solubility in these solvents is approximately 5 mg/mL.[4] When preparing the stock solution, it is advisable to purge the solvent with an inert gas.[4] For long-term storage, it is best to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solid form?
A3: When stored as a solid at -20°C, this compound is stable for at least four years.[4]
Q4: Can I store this compound in aqueous solutions like PBS or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[4] this compound is sparingly soluble in aqueous buffers, and purine analogs can be unstable in aqueous environments, particularly in alkaline solutions.[4][5] For experiments, it is best to dilute the DMSO stock solution into the aqueous buffer or cell culture medium immediately before use.
Q5: How stable is this compound in cell culture media at 37°C during a long-term experiment?
A5: There is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by several factors including the composition of the media, pH, and temperature.[6] Given the recommendation against storing aqueous solutions, it is likely that this compound will degrade over the course of a multi-day experiment. To ensure a consistent effective concentration, it is crucial to either replenish the media with freshly prepared this compound at regular intervals or to first determine its stability under your specific experimental conditions.
Q6: My experiment runs for several days. How can I account for the potential instability of this compound?
A6: For multi-day experiments, you have two primary options:
-
Regular Media Replenishment: Based on the recommendation to not store aqueous solutions, the most straightforward approach is to replace the cell culture medium containing this compound every 24 hours. This ensures that the cells are consistently exposed to the desired concentration of the compound.
-
Conduct a Stability Study: Before starting your long-term experiments, you can perform a stability study to determine the degradation rate of this compound in your specific cell culture medium and under your experimental conditions. The results of this study will inform how frequently you need to replenish the compound. A detailed protocol for this is provided in the Troubleshooting Guide section.
Troubleshooting Guide
Issue: Inconsistent or weaker than expected results in long-term experiments.
Possible Cause: Degradation of this compound in the cell culture medium over time, leading to a decrease in the effective concentration.
Solution: Determine the stability of this compound in your experimental setup by following the protocol below.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Acetonitrile (HPLC grade) or other suitable quenching solvent
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.[6]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[6]
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point.[6]
-
Incubation: Place the remaining samples in an incubator under your standard experimental conditions.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a sample from the incubator.
-
Sample Processing:
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC method.[6]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[6]
Data Presentation:
The results of your stability study can be summarized in a table similar to the one below.
| Time (hours) | Mean Peak Area | % Remaining (relative to T=0) |
| 0 | [Peak Area at T=0] | 100% |
| 2 | [Peak Area at 2h] | [% Remaining] |
| 4 | [Peak Area at 4h] | [% Remaining] |
| 8 | [Peak Area at 8h] | [% Remaining] |
| 24 | [Peak Area at 24h] | [% Remaining] |
| 48 | [Peak Area at 48h] | [% Remaining] |
| 72 | [Peak Area at 72h] | [% Remaining] |
Visualizations
A2A Adenosine Receptor Signaling Pathway
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Vehicle Control Strategies for ST 1535 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ST 1535, a preferential A2A adenosine (B11128) receptor antagonist.[1][2] Proper vehicle control is critical to ensure that observed experimental effects are attributable to this compound and not the delivery agent.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group essential in my this compound experiment?
A vehicle-treated control group is fundamental in pharmacological studies to differentiate the effects of the test compound (this compound) from those of the solvent or carrier (the vehicle) used to administer it.[3][4] The vehicle itself can have biological effects that may confound the interpretation of the results.[5][6] Without a proper vehicle control, it is impossible to conclude that the observed outcomes are a direct result of this compound's activity.
Q2: What are common vehicles used for compounds like this compound, and what are their potential side effects?
While specific formulation details for this compound are not always published, compounds of this nature (small molecule organic compounds) are often sparingly soluble in aqueous solutions. Therefore, a combination of solvents is typically required. Common vehicles and their potential effects are summarized below.
| Vehicle Component | Common Concentration | Potential Side Effects & Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1% - 5% (in vitro), <10% (in vivo) | Can have direct biological effects, including anti-inflammatory and neurotoxic effects.[5][6] High concentrations can be cytotoxic.[7] |
| Polyethylene glycol 400 (PEG 400) | 10% - 50% | Can cause osmotic effects and, at higher concentrations, may lead to renal toxicity.[5][6] |
| Carboxymethylcellulose (CMC) | 0.5% - 2% in saline | Generally considered inert but can increase viscosity, potentially affecting injection and absorption rates.[3][5] |
| Saline (0.9% NaCl) | As required | Generally well-tolerated but may not be sufficient to dissolve hydrophobic compounds like this compound on its own.[5] |
| Ethanol | <10% | Can have sedative or behavioral effects, confounding neurological studies.[7] |
Q3: How do I prepare my this compound and vehicle control solutions?
A standard protocol for preparing a formulation of a hydrophobic compound like this compound is crucial for consistency. Below is a hypothetical, yet representative, experimental protocol.
Experimental Protocol: Preparation of this compound Formulation
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation (for in vivo administration):
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Add PEG 400 to the tube and vortex thoroughly to ensure mixing.
-
Slowly add saline (0.9% NaCl) dropwise while continuously vortexing to prevent precipitation of the compound.
-
The final concentration of solvents should be kept consistent across all treatment groups (e.g., 5% DMSO, 40% PEG 400, 55% Saline).
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control solution using the same procedure as the working solution but without adding this compound.
-
The final vehicle control will have the identical solvent composition (e.g., 5% DMSO, 40% PEG 400, 55% Saline).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality or adverse events in the vehicle control group. | The vehicle itself may be toxic at the administered concentration or volume.[5][6] | - Review the literature for the tolerability of the chosen vehicle and its components at the intended dose and route of administration.- Reduce the concentration of potentially toxic components (e.g., DMSO, PEG 400).- Consider an alternative, more biocompatible vehicle. |
| High variability in results within the this compound treatment group. | Inconsistent formulation, leading to variable drug exposure. | - Ensure the compound is fully dissolved in the initial solvent before adding other components.- Add aqueous components slowly while vortexing to prevent precipitation.- Prepare fresh formulations for each experiment. |
| No significant difference between the this compound and vehicle control groups. | - The vehicle may be masking the effect of this compound.- The dose of this compound may be too low.- The experimental model may not be sensitive to the effects of this compound. | - Run a pilot study with the vehicle alone to confirm its neutrality on the measured endpoints.- Perform a dose-response study to determine the optimal concentration of this compound.- Validate the experimental model with a known positive control for the A2A adenosine receptor pathway. |
| Precipitation of this compound upon addition of aqueous solution. | The compound has low aqueous solubility, and the concentration of the organic co-solvent is insufficient. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400).- Consider using a surfactant (e.g., Tween 80) to improve solubility.- Perform solubility testing with different vehicle compositions before conducting the main experiment. |
Visualizing Experimental Design and Signaling
Experimental Workflow for a Typical In Vivo Study
Caption: Workflow for an in vivo study with this compound and vehicle control.
Simplified A2A Adenosine Receptor Signaling Pathway
Caption: this compound blocks adenosine-mediated A2A receptor signaling.
Troubleshooting Logic for Vehicle Effects
Caption: Decision-making process for troubleshooting vehicle-related effects.
References
- 1. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 496955-42-1 | Benchchem [benchchem.com]
- 3. Vehicle-treated control group: Significance and symbolism [wisdomlib.org]
- 4. Vehicle control: Significance and symbolism [wisdomlib.org]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Interpreting Conflicting Data in ST 1535 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate potential data conflicts in studies related to compounds identified as "ST 1535".
Important Clarification: Initial database searches for "this compound" can be ambiguous and may refer to one of two distinct therapeutic agents. It is crucial to first identify the correct molecule being researched.
-
This compound (Adenosine A2A Receptor Antagonist): A potential therapeutic for Parkinson's disease.
-
BDTX-1535 (Silevertinib): A fourth-generation EGFR inhibitor for non-small cell lung cancer (NSCLC) and glioblastoma.
This guide is structured to address each compound separately.
This compound (Adenosine A2A Receptor Antagonist)
This section focuses on interpreting variability in preclinical data for this compound, a preferential adenosine (B11128) A2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are seeing different binding affinities (Ki) and functional potencies (IC50) for this compound in our experiments compared to published studies. Why might this be?
A1: Discrepancies in Ki and IC50 values for this compound are not uncommon and can arise from several factors related to experimental design. Published studies themselves show some variability. For example, the affinity of this compound for the human A2A receptor has been reported with Ki values of 9.2 nM and 8 nM in different studies.[1][2] Similarly, its IC50 for antagonizing cAMP has been reported as 353 ± 30 nM and 427 nM.[1][2][3][4]
Key factors to consider include:
-
Radioligand Choice: The specific radiolabeled ligand used in competitive binding assays can influence the apparent affinity of the unlabeled compound.
-
Cellular System: The type of cells used (e.g., CHO, HEK) and the expression level of the A2A receptor can impact the results.[1]
-
Assay Conditions: Variations in buffer composition, incubation time, and temperature can all contribute to different outcomes.
-
Data Analysis Method: The mathematical model used to calculate Ki from IC50 values (e.g., the Cheng-Prusoff equation) requires an accurate determination of the radioligand's dissociation constant (Kd) in your system.[1]
Troubleshooting & Data Interpretation
Quantitative Data Summary
The following table summarizes the reported binding and functional data for this compound from different studies. This can serve as a reference for expected value ranges.
| Parameter | Receptor | Reported Value | Source |
| Ki | Human Adenosine A2A | 9.2 ± 1.1 nM | [1] |
| Human Adenosine A2A | 8 nM | [2] | |
| Human Adenosine A1 | 85 ± 5 nM | [1] | |
| IC50 | Human Adenosine A2A (cAMP) | 353 ± 30 nM | [1][3][4] |
| Human Adenosine A2A (cAMP) | 427 nM | [2] | |
| Human Adenosine A1 (cAMP) | 510 ± 38 nM | [1][3][4] |
Experimental Protocols
To help troubleshoot your own experiments, here are detailed methodologies for the key assays.
Protocol 1: Radioligand Binding Assay for Ki Determination
-
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human adenosine A2A receptor.
-
[3H]CGS 21680 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase.
-
-
Procedure:
-
Pre-treat cell membranes with adenosine deaminase to remove endogenous adenosine.
-
In a 96-well plate, combine a fixed concentration of [3H]CGS 21680 with varying concentrations of this compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2A antagonist.
-
Calculate IC50 from the competition curve and then determine Ki using the Cheng-Prusoff equation.[1]
-
Protocol 2: cAMP Functional Assay for IC50 Determination
-
Objective: To measure the functional potency (IC50) of this compound in antagonizing A2A receptor-mediated cAMP production.
-
Materials:
-
Whole CHO cells expressing the human adenosine A2A receptor.
-
NECA (A2A receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture cells to an appropriate density in 96-well plates.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of NECA to induce cAMP production.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve for this compound's inhibition of the NECA response to determine the IC50 value.[1]
-
Visualizations
Caption: A2A receptor signaling and the antagonistic action of this compound.
Caption: Potential sources of variability in a radioligand binding assay workflow.
BDTX-1535 (Silevertinib - EGFR Inhibitor)
This section provides information on BDTX-1535 (Silevertinib), a fourth-generation, irreversible, brain-penetrant EGFR "MasterKey" inhibitor.[5]
Overview
BDTX-1535 is under investigation for the treatment of non-small cell lung cancer (NSCLC) and glioblastoma (GBM). It is designed to target a wide spectrum of oncogenic EGFR mutations, including classical and non-classical driver mutations, as well as acquired resistance mutations like C797S that can emerge after treatment with third-generation EGFR inhibitors such as osimertinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BDTX-1535?
A1: BDTX-1535 is an irreversible tyrosine kinase inhibitor (TKI). It covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor growth. Its "MasterKey" designation refers to its ability to inhibit a broad family of over 50 different oncogenic EGFR mutations.
Q2: What clinical data is available for BDTX-1535, and how should we interpret it?
A2: As of late 2025, BDTX-1535 is in Phase 2 clinical trials (NCT05256290).[5] Initial data has shown promising anti-tumor activity. For instance, in first-line NSCLC patients with non-classical EGFR mutations, an objective response rate (ORR) of 60% and a central nervous system (CNS) ORR of 86% have been reported.[5][6] In patients with recurrent EGFR-mutant NSCLC who have developed resistance, a preliminary ORR of 42% has been observed.
When interpreting this early clinical data, it is important to consider:
-
Patient Population: The specific EGFR mutations present in the trial participants.
-
Small Sample Sizes: Early trials involve a limited number of patients, so results may change as more data becomes available.
-
Endpoints: Understand the difference between preliminary endpoints like ORR and more mature data like progression-free survival (PFS) and overall survival (OS), which will emerge later.
As more data from different cohorts and potentially from independent studies become available, a comprehensive picture of BDTX-1535's efficacy and safety will emerge.
Visualizations
Caption: EGFR signaling and the inhibitory action of BDTX-1535 (Silevertinib).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists ST4206 and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
Best practices for handling and storing ST 1535
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of ST 1535, a preferential A2A adenosine (B11128) receptor antagonist. This information is intended for researchers, scientists, and drug development professionals.
Best Practices for Handling and Storing this compound
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Physicochemical Properties and Storage Recommendations
| Property | Value | Source |
| Chemical Name | 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine | [1] |
| CAS Number | 496955-42-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₈ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Appearance | A solid | [1] |
| Purity | ≥98% | [1] |
| Long-term Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Shipping | Room temperature (in continental US) | [1] |
Stock Solution Preparation and Storage
-
Solvents : this compound is soluble in DMSO (50 mg/mL), DMF (5 mg/mL), and a 1:9 mixture of DMSO:PBS (pH 7.2) (0.1 mg/mL).[1][2] For in vivo studies, a common vehicle is a mixture of 15% DMSO, 15% Cremophor®-EL, and 60% 0.9% NaCl.
-
Preparation : For a 10 mM stock solution in DMSO, add 3.672 mL of DMSO to 10 mg of this compound.[2] Use of ultrasonic treatment may be necessary to fully dissolve the compound.[2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the water content can affect solubility.[2]
-
Storage of Stock Solutions : Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
General Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Ventilation : Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact : Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.
-
Warning : this compound is for research use only and is not for human or veterinary use.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It competitively blocks the binding of adenosine to this receptor, thereby inhibiting the downstream signaling cascade that involves the production of cyclic AMP (cAMP).[3] The A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control, where it forms heteromers with the dopamine (B1211576) D2 receptor. By blocking the A2A receptor, this compound can potentiate dopamine D2 receptor signaling, which is beneficial in conditions like Parkinson's disease where dopaminergic signaling is impaired.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in Parkinson's disease.[3] Research has shown that it can reduce motor deficits and potentiate the effects of L-DOPA in animal models of the disease.[4] It has also been studied for its neuroprotective effects.[5]
Q3: Is this compound selective for the A2A adenosine receptor?
A3: this compound is a preferential A2A adenosine receptor antagonist.[3] It exhibits higher affinity for the A2A receptor (Ki = 2.3 nM) compared to the A1 receptor (Ki = 107 nM).[1] Its IC50 value for inhibiting agonist-induced cAMP production in cells expressing human A2A receptors is 353 nM, while for the A1 receptor it is 510 nM.[3]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous buffers.
-
Possible Cause : this compound has low aqueous solubility.
-
Solution :
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2]
-
For your final working solution, ensure the final concentration of the organic solvent is low (typically <0.5% for in vitro assays) to avoid solvent-induced artifacts.
-
For in vivo preparations, use a vehicle containing co-solvents and surfactants, such as the DMSO, Cremophor®-EL, and saline mixture mentioned in the handling section.
-
Issue 2: Inconsistent or irreproducible results in cell-based assays.
-
Possible Cause 1 : Degradation of this compound.
-
Solution :
-
Possible Cause 2 : Variability in cell culture conditions.
-
Solution :
-
Standardize cell culture protocols, including cell passage number, confluency, and media components.
-
Regularly test for mycoplasma contamination, which can alter cellular responses.
-
Issue 3: High background or off-target effects observed.
-
Possible Cause : The concentration of this compound used is too high, leading to non-specific effects.
-
Solution :
-
Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell line.
-
Use the lowest effective concentration to minimize the risk of off-target effects.
-
Include appropriate controls, such as a vehicle-only control and a positive control (another known A2A antagonist), to help interpret the results.[7]
-
Experimental Protocols
Summary of In Vivo Experimental Methodologies
| Parameter | Method | Source |
| Animal Models | Mice (CD1, C57BL/6J), Rats (Sprague Dawley), Marmosets | [2][4] |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.) | [2] |
| Dosage Range | 1.25 - 40 mg/kg | [3][4] |
| Vehicle for Oral/IP | 15% DMSO, 15% Cremophor®-EL, 60% 0.9% NaCl |
Visualizations
Signaling Pathways
Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel adenosine A2a receptor antagonist ST1535 potentiates the effects of a threshold dose of L-DOPA in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural and neurochemical characterization of the adenosine A2A receptor antagonist ST1535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of ST 1535 and SCH 58261 in Preclinical Models of Parkinson's Disease
This guide provides a detailed comparison of two adenosine (B11128) A2A receptor antagonists, ST 1535 and SCH 58261, based on their performance in preclinical models of Parkinson's disease (PD). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles, efficacy, and the experimental methodologies used for their evaluation.
Antagonism of the adenosine A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they form heterodimers with dopamine (B1211576) D2 receptors and exert an opposing effect on neuronal activity. By blocking A2A receptors, antagonists can potentiate D2 receptor signaling, offering a way to improve motor function in PD. Both this compound and SCH 58261 have been investigated for this purpose, demonstrating potential in various animal models.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and SCH 58261, highlighting their receptor affinity, selectivity, and efficacy in various preclinical models of Parkinson's disease.
| Parameter | This compound | SCH 58261 |
| Receptor Affinity/Potency | ||
| Human A2A Receptor (IC50) | 353 ± 30 nM (antagonism of NECA on cAMP)[1][2][3] | 15 nM[4][5] |
| Human A1 Receptor (IC50) | 510 ± 38 nM (antagonism of CHA on cAMP)[1][2][3] | ~4845 nM (323-fold less potent than for A2A)[4][5] |
| Receptor Selectivity | Preferential for A2A, also antagonizes A1.[1] Less potent on A2B and no effect on A3.[1] | Highly selective for A2A.[6] >50x selectivity for A2A over other adenosine receptors.[6] 323-fold selective over A1, 53-fold over A2B, and 100-fold over A3.[4][5] |
| Efficacy in Catalepsy Models | ||
| Haloperidol-induced Catalepsy (Mice) | Antagonizes catalepsy at 5-20 mg/kg (p.o.) for up to 7 hours.[1][2][3] Potentiates L-DOPA effects at 1.25 and 2.5 mg/kg (p.o.).[1][2][3] | Partially decreases haloperidol-induced catalepsy at 5 mg/kg (i.p.).[4][7] |
| CGS 21680-induced Catalepsy (Mice) | Antagonizes catalepsy at 5 and 10 mg/kg (p.o.).[1][2][3] | - |
| Efficacy in Motor Function Models | ||
| Locomotor Activity (Mice) | Induces hypermotility at 5-20 mg/kg (p.o.).[1][2] | Similar hypermotility effect to this compound.[1] |
| 6-OHDA Lesioned Rats (Rotational Behavior) | Produces ipsilateral rotation when administered alone (2.5-40 mg/kg, p.o.).[8] Potentiates contraversive rotation induced by a submaximal dose of L-DOPA.[8] | - |
| Reserpine-induced Muscle Rigidity (Rats) | - | Antagonizes rigidity at 0.1-5 mg/kg.[9] Shows synergistic effect with L-DOPA.[9][10] |
| Haloperidol-induced Muscle Rigidity (Rats) | - | Abolishes muscle resistance at 1 and 5 mg/kg.[9] |
| Neuroprotective Effects | ||
| MPTP Mouse Model | At 2 mg/kg, completely prevented a 32% loss of dopaminergic neurons in the SNc and a 25% decrease in the CPu.[11] Prevented microglial activation (CD11b) and partially blocked astroglial response (GFAP).[11] | Investigated as a potential treatment for PD due to neuroprotective effects in various animal models.[6] Inactivation of A2A receptors with SCH 58261 can be neuroprotective in the MPTP model.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models of Parkinson's Disease
-
Haloperidol-Induced Catalepsy: This model is used to screen for compounds with potential anti-parkinsonian activity. Haloperidol (B65202) is a dopamine D2 receptor antagonist that induces catalepsy, a state of motor immobility, in rodents.[1][7]
-
Procedure: Mice or rats are administered haloperidol (e.g., 0.5 mg/kg).[9] The test compound (this compound or SCH 58261) is administered before or after the haloperidol. Catalepsy is then measured at set time intervals.
-
-
6-Hydroxydopamine (6-OHDA) Model: This is a widely used neurotoxin-based model that mimics the dopamine depletion seen in PD. 6-OHDA is injected unilaterally into the nigrostriatal pathway (e.g., medial forebrain bundle) of rats, causing a progressive loss of dopaminergic neurons on one side of the brain.[8][13][14] This leads to characteristic motor asymmetry.
-
Procedure: Rats are anesthetized and 6-OHDA is stereotaxically injected. After a recovery period, the lesion is often validated by observing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[11][15][16] It is particularly effective in primates but is also used in mice to model PD pathology.
Behavioral Assessments
-
Catalepsy Test: This test measures the time an animal maintains an externally imposed, awkward posture.
-
Procedure: The animal's forepaws are placed on a horizontal bar. The time until the animal removes both paws from the bar is recorded. A longer duration indicates a higher cataleptic state.
-
-
Locomotor Activity: Spontaneous movement is recorded to assess general motor function and the stimulatory effects of the compounds.
-
Rotational Behavior (6-OHDA Model): This test quantifies motor asymmetry.
-
Procedure: Following administration of the test compound, with or without L-DOPA, the 6-OHDA-lesioned rat is placed in a circular arena.[8] The number of full 360° turns (ipsilateral and contralateral to the lesion) is counted over time. Ipsilateral rotations suggest a dopamine-independent effect, while contralateral rotations indicate a potentiation of dopamine signaling.
-
In Vitro Assays
-
cAMP Measurement: This assay is used to determine the functional antagonism of adenosine receptors.
-
Procedure: Cultured cells expressing human adenosine receptors (e.g., A1 or A2A) are stimulated with a receptor agonist (e.g., NECA for A2A, CHA for A1) in the presence of varying concentrations of the antagonist (this compound).[1][2] The resulting levels of cyclic AMP (cAMP), a second messenger, are measured. A reduction in agonist-induced cAMP levels indicates antagonistic activity.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
The diagram below illustrates the opposing roles of Adenosine A2A and Dopamine D2 receptors in the striatopallidal pathway and the mechanism of action for A2A antagonists.
Caption: A2A and D2 receptor signaling pathway in a striatopallidal neuron.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating A2A antagonists in the 6-OHDA rat model of Parkinson's disease.
Caption: Workflow for testing A2A antagonists in the 6-OHDA rat model of PD.
Comparative Summary
Both this compound and SCH 58261 are effective adenosine A2A receptor antagonists with demonstrated efficacy in rodent models of Parkinson's disease. Their primary mechanism involves modulating the striatopallidal pathway to enhance motor function.
-
Potency and Selectivity: SCH 58261 exhibits significantly higher potency for the A2A receptor (IC50 of 15 nM) compared to this compound (IC50 of 353 nM).[1][4][5] Furthermore, SCH 58261 is highly selective for the A2A receptor, whereas this compound also shows considerable antagonistic activity at the A1 receptor.[1][4][5] This difference in selectivity could have implications for their overall pharmacological effects, as A1 receptor antagonism may also influence neurotransmitter release.[17]
-
Efficacy: Both compounds effectively reverse motor deficits in catalepsy models and induce hypermotility.[1][7] this compound has been shown to potentiate the effects of L-DOPA in both haloperidol-induced catalepsy and the 6-OHDA rotational model.[1][8] Similarly, SCH 58261 demonstrates a synergistic effect with L-DOPA in reversing reserpine-induced muscle rigidity.[9][10]
-
Neuroprotection: this compound has shown clear neuroprotective effects in the MPTP mouse model, preventing both the loss of dopaminergic neurons and associated neuroinflammation.[11] While SCH 58261 is also cited for its neuroprotective potential, the direct comparative data in a PD-specific neuroprotection model is less explicitly detailed in the provided context.[6][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SCH-58261 - Wikipedia [en.wikipedia.org]
- 7. SCH 58261, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCH 58261, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of SCH 58261, an adenosine A2A receptor antagonist, and L-DOPA on the reserpine-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 15. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ST 1535 and Istradefylline in Preclinical Models of Parkinson's Disease
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two adenosine (B11128) A₂A receptor antagonists.
This guide provides an objective comparison of the preclinical efficacy of ST 1535 and istradefylline (B1672650), two selective adenosine A₂A receptor antagonists investigated for the treatment of Parkinson's disease. The data presented is compiled from various in vivo studies, offering insights into their potential as therapeutic agents.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
Both this compound and istradefylline exert their therapeutic effects by antagonizing the adenosine A₂A receptor, which is highly expressed in the basal ganglia, a critical brain region for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine (B1211576) D₂ receptors on the striatopallidal neurons of this indirect pathway. By blocking the A₂A receptors, these antagonists reduce the inhibitory effect of adenosine on dopamine signaling, thereby restoring motor function.
Comparative Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound and istradefylline in established animal models of Parkinson's disease.
Haloperidol-Induced Catalepsy in Mice
This model assesses the potential of a compound to reverse drug-induced parkinsonism. Catalepsy, a state of motor immobility, is induced by the dopamine D₂ receptor antagonist haloperidol (B65202).
| Compound | Dose (mg/kg, p.o.) | Time Post-Haloperidol (hours) | Catalepsy Score (seconds) |
| This compound | 5 | 3.5 | ~100 |
| 10 | 3.5 | ~50 | |
| 20 | 3.5 | ~25 | |
| Vehicle | - | 3.5 | ~180 |
Data extracted from a graphical representation in the cited literature and are approximate.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This model mimics the progressive loss of dopaminergic neurons on one side of the brain. The efficacy of a test compound is measured by its ability to induce rotational behavior (circling) away from the lesioned side, which is indicative of restored dopamine signaling.
| Compound | Dose (mg/kg, p.o.) | Net Ipsilateral Rotations / 90 min |
| This compound | 2.5 | ~100 |
| 5 | ~200 | |
| 10 | ~350 | |
| 20 | ~450 | |
| 40 | ~500 | |
| Vehicle | - | ~50 |
Data extracted from a graphical representation in the cited literature and are approximate.
MPTP-Treated Primate Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in non-human primates is considered the gold standard for preclinical Parkinson's disease research as it closely replicates the motor symptoms of the human disease.
| Compound | Dose (mg/kg, p.o.) | Effect on Motor Disability / Locomotor Activity |
| This compound | 10 | Dose-related increase in locomotor activity |
| 20 | Dose-related increase in locomotor activity | |
| 40 | Dose-related increase in locomotor activity | |
| This compound + L-DOPA (2.5 mg/kg) | 20 | Enhanced and prolonged reversal of motor deficits |
| Istradefylline | 10 | Enhanced and prolonged anti-parkinsonian effects of sub-optimal L-DOPA (2.5 mg/kg) |
| Istradefylline + L-DOPA (2.5 mg/kg) | 10 | Did not worsen existing dyskinesia over a 21-day treatment period |
| Istradefylline + Optimal L-DOPA | 60-100 | Increased "on-time", enhanced therapeutic effects on bradykinesia and locomotion, but exacerbated dyskinesia |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Haloperidol-Induced Catalepsy in Mice
Objective: To assess the ability of a compound to reverse haloperidol-induced catalepsy.
Procedure:
-
Male CD-1 mice are used.
-
Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg).
-
The test compound (this compound or vehicle) is administered orally (p.o.) at various doses at a specified time after haloperidol administration.
-
At set time points, catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high), and the time it takes for the mouse to remove both paws from the bar is recorded (catalepsy score). A cut-off time is typically set (e.g., 180 seconds).
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
Objective: To evaluate the pro-dopaminergic effect of a compound in a model of dopamine depletion.
Procedure:
-
Male Sprague-Dawley rats are used.
-
A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
After a recovery period (e.g., 2 weeks), the extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
On the test day, the compound (this compound or vehicle) is administered orally.
-
The rats are placed in automated rotometer bowls, and the number of full 360° ipsilateral and contralateral rotations is recorded for a set period (e.g., 90 minutes).
MPTP-Treated Primate Model
Objective: To assess the anti-parkinsonian and side-effect profile of a compound in a primate model that closely mimics human Parkinson's disease.
Procedure:
-
Non-human primates (e.g., common marmosets or macaques) are used.
-
Parkinsonism is induced by systemic administration of MPTP. The dosing regimen can vary to produce either acute or chronic models.
-
The severity of parkinsonian symptoms is assessed using a validated motor disability rating scale. Locomotor activity can also be measured.
-
The test compound (this compound or istradefylline) is administered orally, either alone or in combination with L-DOPA.
-
Motor disability, locomotor activity, and the presence and severity of dyskinesia are evaluated at regular intervals after drug administration.
Conclusion
Both this compound and istradefylline demonstrate efficacy in preclinical models of Parkinson's disease, consistent with their mechanism of action as adenosine A₂A receptor antagonists. The available data suggests that both compounds are effective in reversing motor deficits and potentiating the effects of L-DOPA. Istradefylline has been more extensively studied, with data available on its effects on dyskinesia when co-administered with L-DOPA. Further head-to-head comparative studies would be necessary to definitively determine the relative efficacy and safety profiles of these two compounds. This guide provides a foundational summary of the existing preclinical evidence to inform further research and development in this promising therapeutic area.
ST 1535: A Comparative Analysis of a Preferential A2A Antagonist in the Landscape of Parkinson's Disease Therapeutics
For Immediate Release
This guide provides a comprehensive comparison of the adenosine (B11128) A2A receptor antagonist ST 1535 with other notable A2A antagonists, istradefylline (B1672650) and preladenant (B1679076). The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data to delineate the efficacy profile of this compound.
Introduction to A2A Antagonists in Parkinson's Disease
Adenosine A2A receptor antagonists represent a significant non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2][3][4] These agents modulate motor activity by antagonizing the A2A receptors that are highly concentrated in the basal ganglia.[1] The mechanism of action involves the reduction of inhibitory signaling in the indirect pathway of the basal ganglia, which is believed to potentiate the effects of dopamine (B1211576) and L-DOPA.[1][2][4] Istradefylline (Nourianz™) is an approved medication for Parkinson's disease in some countries, while preladenant's development has been discontinued (B1498344).[3][5] this compound is a novel A2A antagonist with a preferential profile that has shown promise in preclinical studies.[3][6][7]
Mechanism of Action: A2A Receptor Antagonism
The therapeutic effect of A2A antagonists stems from their interaction with the adenosine and dopamine signaling pathways in the striatum. The following diagram illustrates the simplified signaling cascade.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound, istradefylline, and preladenant. It is crucial to note that the data for this compound is from preclinical studies, while the data for istradefylline and preladenant is from clinical trials in humans.
Table 1: Preclinical Efficacy of this compound
| Experimental Model | Species | Key Findings | Reference |
| Haloperidol-induced catalepsy | Mice | This compound (5-20 mg/kg, p.o.) antagonized catalepsy for up to 7 hours.[6][7] | [6][7] |
| L-DOPA potentiation | Mice | This compound (1.25 and 2.5 mg/kg, p.o.) potentiated the effects of L-DOPA in reducing haloperidol-induced catalepsy.[7] | [7] |
| 6-OHDA-lesioned rat model | Rats | Acute this compound dose-dependently potentiated contralateral turning behavior induced by a threshold dose of L-DOPA.[8] Subchronic this compound (20 mg/kg, i.p.) with L-DOPA (3 mg/kg, i.p.) did not induce sensitization to turning behavior or abnormal involuntary movements.[8] | [8][9] |
| MPTP-treated primate model | Marmosets | This compound (10, 20, and 40 mg/kg, p.o.) alone produced a dose-related increase in locomotor activity.[10][11] In combination with L-DOPA (2.5 mg/kg, p.o.), this compound (20 mg/kg, p.o.) enhanced and prolonged the reversal of motor deficits and significantly increased "on time".[10][11] | [2][10][11] |
Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease
| Clinical Trial Phase | Number of Patients | Dosage | Primary Outcome | Key Findings | Reference |
| Phase 3 | 363 | 20 mg/day or 40 mg/day | Change in daily "OFF" time | Significant reduction in daily "OFF" time compared to placebo (-1.31 hours for 20 mg/day, -1.58 hours for 40 mg/day vs -0.66 hours for placebo).[12] | [12] |
| Meta-analysis of 9 clinical studies | 2727 | Not specified | Efficacy, "OFF" time, UPDRS III score | Statistically significant improvement in efficacy and reduction in "OFF" time compared to placebo.[13] | [13] |
| FDA Approval Basis | 1143 (from four trials) | Not specified | Reduction in "OFF" time | Demonstrated a reduction in "OFF" time as an add-on treatment to carbidopa/levodopa (B1675098).[5] | [5] |
Table 3: Clinical Efficacy of Preladenant in Parkinson's Disease
| Clinical Trial Phase | Number of Patients | Dosage | Primary Outcome | Key Findings | Reference |
| Phase 3 (Adjunctive therapy) | 778 (Trial 1), 476 (Trial 2) | 2, 5, or 10 mg twice daily | Change in "OFF" time | Did not significantly reduce "OFF" time compared with placebo in two separate trials.[14] | [14] |
| Phase 3 (Monotherapy) | 1007 | 2, 5, or 10 mg twice daily | Change in UPDRS parts 2+3 scores | Not superior to placebo after 26 weeks.[15][16] | [15][16] |
| Meta-analysis of 4 RCTs | 2097 | Not specified | Change in daily "ON" time | Pooled analysis showed a non-significant increase in daily "ON" time and a non-significant reduction in daily "OFF" time compared to placebo.[17] | [17][18] |
Experimental Protocols
This compound Preclinical Studies: Methodologies
A typical workflow for preclinical evaluation of A2A antagonists like this compound is outlined below.
-
Haloperidol-Induced Catalepsy in Mice: This model assesses the ability of a compound to counteract the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol (B65202). Mice are administered this compound orally at varying doses (e.g., 5, 10, 20 mg/kg) prior to haloperidol administration. Catalepsy is then measured at set time points by placing the mouse's forepaws on a raised bar and recording the time it remains in that posture.[6][7]
-
6-OHDA-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by creating a unilateral lesion in the nigrostriatal pathway using the neurotoxin 6-hydroxydopamine. The efficacy of this compound is evaluated by its ability to potentiate the rotational behavior induced by a sub-threshold dose of L-DOPA. The number of contralateral turns is recorded over a specific period.[8][9]
-
MPTP-Treated Primate Model: This is a highly predictive model of Parkinson's disease. Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms. This compound is administered orally, alone or in combination with L-DOPA. Efficacy is assessed by observing changes in locomotor activity and overall motor disability scores. The duration of "on time" (periods of normal or near-normal motor function) is a key endpoint.[10][11]
Istradefylline and Preladenant Clinical Trials: Methodologies
The clinical development of A2A antagonists typically follows a structured path, as depicted in the diagram below.
-
Study Design: The pivotal clinical trials for both istradefylline and preladenant were randomized, double-blind, placebo-controlled studies.[12][14][15][16]
-
Patient Population: The studies enrolled patients with moderate to severe Parkinson's disease who were already receiving a stable regimen of levodopa and experiencing motor fluctuations, specifically "wearing-off" periods.[12][14]
-
Intervention: Patients were randomly assigned to receive either a specific dose of the A2A antagonist (e.g., istradefylline 20 mg or 40 mg daily; preladenant 2, 5, or 10 mg twice daily) or a placebo, in addition to their existing levodopa therapy.[12][14]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the total daily "OFF" time, which is the time patients experience a return of Parkinson's symptoms. This was typically assessed using patient diaries.[12][14]
-
Secondary Endpoints: Other outcomes measured included changes in "ON" time (with and without troublesome dyskinesia) and scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination).[12][13]
Discussion and Conclusion
The available data indicates that this compound is a promising A2A antagonist with a robust preclinical profile. In various animal models of Parkinson's disease, it has demonstrated the ability to counteract motor deficits and, importantly, to potentiate the effects of L-DOPA without appearing to induce significant dyskinesias in subchronic studies.[8]
In comparison, istradefylline has successfully navigated clinical trials and gained regulatory approval in some regions, demonstrating a statistically significant reduction in "OFF" time for Parkinson's disease patients experiencing motor fluctuations.[5][12][13] Preladenant, on the other hand, failed to meet its primary endpoints in Phase 3 clinical trials, leading to the discontinuation of its development.[14][15][16]
While a direct head-to-head comparison is not possible due to the different stages of development, the preclinical data for this compound aligns with the characteristics of a potentially effective anti-parkinsonian agent. The potentiation of L-DOPA efficacy is a particularly valuable attribute, as it could allow for lower doses of levodopa, potentially reducing the long-term motor complications associated with this mainstay therapy.[4][9][10]
Further clinical investigation is warranted to determine if the promising preclinical efficacy of this compound translates into tangible benefits for patients with Parkinson's disease. The journey of istradefylline to approval and the challenges faced by preladenant provide valuable insights for the future clinical development of this compound and other A2A antagonists.
References
- 1. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New medication, Istradefylline, gets approved for Parkinson’s disease | American Parkinson Disease Association [apdaparkinson.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel adenosine A2a receptor antagonist ST1535 potentiates the effects of a threshold dose of L-DOPA in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical efficacy of istradefylline (KW-6002) in Parkinson's disease: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of istradefylline for Parkinson's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of preladenant in improving motor symptoms in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
ST 1535: A Comparative Guide to its A2A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ST 1535's selectivity for the adenosine (B11128) A2A receptor against other adenosine receptor subtypes and in relation to other known A2A antagonists. The information presented is supported by experimental data from in vitro studies.
Executive Summary
This compound is a potent and preferential antagonist of the human A2A adenosine receptor. Radioligand binding and functional assays demonstrate its high affinity for the A2A receptor, with significantly lower affinity for other adenosine receptor subtypes, particularly the A1 receptor. When compared to other A2A antagonists such as SCH 58261 and KW 6002, this compound exhibits a distinct selectivity profile, showing potent A2A antagonism with some activity at the A1 receptor.
Comparative Selectivity Data
The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of this compound and other reference compounds for human adenosine receptor subtypes. This data is derived from studies using Chinese Hamster Ovary (CHO) cells transfected with the respective human adenosine receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | A2A | 9.2 [1] | 353 [1][2] |
| A1 | 85[1] | 510[1][2] | |
| A3 | >1000[1] | No effect[1] | |
| SCH 58261 | A2A | - | Potent Inhibition |
| A1 | - | No effect | |
| A2B | - | No effect | |
| A3 | - | No effect | |
| KW 6002 | A2A | - | Potent Inhibition |
| A2B | - | Potent Inhibition | |
| A1 | - | No effect | |
| A3 | - | No effect |
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor, a Gs protein-coupled receptor, by an agonist initiates a signaling cascade that results in the production of intracellular cyclic AMP (cAMP). This pathway is a key target for antagonists like this compound.
Experimental Workflow for Validating Receptor Selectivity
The selectivity of compounds like this compound is typically validated through a series of in vitro assays. The general workflow involves expressing the target receptors in a cell line, followed by binding and functional assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's A2A receptor selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different human adenosine receptor subtypes.
Materials:
-
CHO cells stably transfected with human A1, A2A, or A3 adenosine receptors.
-
Membrane preparation buffer: Tris-HCl 50 mM, pH 7.4.
-
Radioligands: [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1), [3H]AB-MECA (for A3).
-
Non-specific binding control: Unlabeled adenosine agonists (e.g., NECA).
-
This compound and other test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest transfected CHO cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in buffer and protein concentration is determined.
-
-
Binding Assay:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the appropriate radioligand and varying concentrations of the competing compound (e.g., this compound).
-
For A2A receptor binding, incubate with [3H]CGS 21680 (e.g., 20 nM) for 60 minutes at 25°C.
-
To determine non-specific binding, a high concentration of an unlabeled agonist (e.g., 10 µM NECA) is added.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assays
Objective: To determine the functional antagonist potency (IC50) of this compound at different human adenosine receptor subtypes.
Materials:
-
CHO cells stably transfected with human A1, A2A, or A2B adenosine receptors.
-
Assay medium (e.g., DMEM).
-
Adenosine deaminase.
-
Phosphodiesterase inhibitor (e.g., rolipram).
-
Agonists: NECA (for A2A and A2B), CHA (for A1).
-
Forskolin (B1673556) (to stimulate cAMP production in A1 assays).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., LANCE cAMP kit).
Protocol:
-
Cell Preparation:
-
Plate the transfected CHO cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with assay medium and pre-incubate with adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
-
Functional Assay:
-
For A2A and A2B receptors (Gs-coupled): Add varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of the agonist (e.g., 100 nM NECA) to stimulate cAMP production.
-
For A1 receptors (Gi-coupled): Add varying concentrations of the antagonist, followed by a fixed concentration of forskolin (to induce cAMP production) and then a fixed concentration of the agonist (e.g., 100 nM CHA) to inhibit the forskolin-stimulated cAMP accumulation.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels (IC50) is determined using non-linear regression analysis.
-
References
In Vivo Potency Showdown: ST 1535 Versus KW-6002 (Istradefylline)
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of the in vivo potency of two prominent adenosine (B11128) A2A receptor antagonists: ST 1535 and KW-6002 (istradefylline). Both compounds have been investigated for their therapeutic potential in Parkinson's disease, primarily due to their ability to modulate dopaminergic neurotransmission. This document summarizes key experimental data, outlines methodologies from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and KW-6002, including in vitro binding affinities and in vivo efficacy in animal models of Parkinson's disease.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| This compound | Adenosine A2A | Rat (Striatum) | 15 | [1] |
| Adenosine A1 | Rat | 85 | [1] | |
| KW-6002 | Adenosine A2A | Rat (Striatum) | 2.2 | [2] |
| Adenosine A1 | Rat | >1000 | [2] |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Species | Endpoint | Potency/Efficacy | Reference |
| This compound | Haloperidol-induced catalepsy | Mouse | Reversal of catalepsy | Minimum Effective Dose: 1.25 mg/kg (p.o.) | [1] |
| MPTP-induced parkinsonism | Marmoset | Increased locomotor activity | Effective at 40 mg/kg (p.o.) | [1] | |
| KW-6002 | Haloperidol-induced catalepsy | Mouse | Reversal of catalepsy | ED50: 0.26 mg/kg (p.o.) | [3] |
| Reserpine-induced catalepsy | Mouse | Reversal of catalepsy | ED50: 0.26 mg/kg (p.o.) | [3] | |
| 6-OHDA-lesioned | Rat | Potentiation of L-DOPA induced rotations | Effective at 1 mg/kg (p.o.) | [3] |
Disclaimer: The in vivo data presented for this compound and KW-6002 are derived from separate studies. Direct comparison of potency (e.g., MED vs. ED50) should be approached with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific conditions.
Key Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
Haloperidol-Induced Catalepsy in Mice
This model is widely used to screen for compounds with potential anti-parkinsonian activity.
-
Animals: Male Swiss mice are typically used.
-
Induction of Catalepsy: Haloperidol, a dopamine (B1211576) D2 receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg to induce a cataleptic state.[4]
-
Drug Administration: The test compounds (this compound or KW-6002) or vehicle are administered orally (p.o.) at various doses, typically 30-60 minutes before the catalepsy assessment.
-
Assessment of Catalepsy: Catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high). The time until the mouse removes both paws from the bar is recorded (latency). A cut-off time (e.g., 120-180 seconds) is usually set.
-
Data Analysis: The dose-response relationship is analyzed to determine the minimum effective dose (MED) or the dose that produces a 50% reversal of the cataleptic effect (ED50).
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Antagonism in the Basal Ganglia
This compound and KW-6002 act as antagonists at the adenosine A2A receptor, which is highly expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway, contributing to motor symptoms. A2A receptor antagonists can counteract this overactivity.
References
- 1. Adenosine A(2A) Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A(2A) Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Portico [access.portico.org]
- 4. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease [harvest.usask.ca]
A Comparative Guide to the Preclinical Findings of BDTX-1535 (Silevertinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BDTX-1535 (silevertinib), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with alternative EGFR-targeted therapies. The information is supported by experimental data from preclinical studies in non-small cell lung cancer (NSCLC) and glioblastoma (GBM) models.
Executive Summary
BDTX-1535 is an orally available, central nervous system (CNS) penetrant, and irreversible EGFR inhibitor designed to address a wide spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance mutation C797S. Preclinical data demonstrate that BDTX-1535 potently and selectively inhibits these mutations, leading to significant anti-tumor activity in in vitro and in vivo models of NSCLC and glioblastoma, including those resistant to third-generation inhibitors like osimertinib.
Data Presentation
In Vitro Potency and Selectivity
Published preclinical data highlights the potent inhibitory activity of BDTX-1535 against various EGFR mutations. While specific IC50 values are not publicly available in the provided search results, descriptive accounts from presentations at major cancer research conferences consistently characterize BDTX-1535 as a "potent" and "selective" inhibitor of a broad range of EGFR mutations, including those that confer resistance to third-generation TKIs.
In Vivo Efficacy
Preclinical studies in various mouse models have demonstrated the in vivo anti-tumor activity of BDTX-1535.
| Model Type | Cancer Type | Key Findings | Comparator(s) |
| Mouse Allograft (EGFR Exon19del + C797S) | NSCLC | Dose-dependent tumor growth inhibition, with complete regression observed at higher doses without significant impact on body weight.[1][2] | Osimertinib (showed no growth inhibition compared to vehicle control).[1][2] |
| Patient-Derived Xenograft (PDX) | NSCLC & Glioblastoma | Potent anti-tumor activity and tumor growth regression in multiple models expressing various oncogenic EGFR alterations.[3] | Not specified |
| Intracranial Models | NSCLC & Glioblastoma | Robust anti-tumor activity, including growth regression and a survival benefit.[3] | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of BDTX-1535 and other EGFR inhibitors.
In Vitro Cell-Based Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BDTX-1535 against various EGFR mutant cell lines.
-
Methodology:
-
Cell Culture: Culture human cancer cell lines with known EGFR mutations (e.g., cell lines engineered to express EGFR Exon19del + C797S) in appropriate media and conditions.
-
Drug Treatment: Plate cells in 96-well plates and treat with a serial dilution of BDTX-1535, a comparator EGFR inhibitor (e.g., osimertinib), and a vehicle control (e.g., DMSO).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Xenograft and Allograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of BDTX-1535.
-
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models. Syngeneic mouse models can be used for allografts.
-
Tumor Implantation: For subcutaneous models, implant tumor fragments or a suspension of cancer cells into the flank of the mice.[4][5] For orthotopic models, inject tumor cells into the relevant organ (e.g., brain for glioblastoma models).[6][7][8]
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups: vehicle control, BDTX-1535 (at various doses), and comparator drug(s). Administer treatment as specified (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). For survival studies, monitor animals until a predefined endpoint is reached.
-
Mandatory Visualization
EGFR Signaling Pathway and BDTX-1535 Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of ST 1535: A Comparative Guide to A2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical A2A antagonist ST 1535 with other key A2A antagonists that have been evaluated for their therapeutic potential, primarily in the context of Parkinson's disease. By presenting key experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to facilitate an objective assessment of the translational potential of this compound.
Executive Summary
Adenosine (B11128) A2A receptor antagonists represent a promising non-dopaminergic therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease. This compound has demonstrated preferential A2A adenosine receptor antagonism with long-lasting pharmacodynamic effects in preclinical models.[1] It has shown efficacy in counteracting motor deficits and has exhibited neuroprotective and anti-inflammatory properties.[2] This guide compares the preclinical profile of this compound with other notable A2A antagonists: istradefylline (B1672650) (KW-6002), preladenant, and tozadenant (B1682436) (SYN-115), to provide a comprehensive overview of their relative translational potential.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
This table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of this compound and comparator A2A antagonists against various human adenosine receptor subtypes. The data highlights the potency and selectivity of each compound.
| Compound | A2A (Ki, nM) | A1 (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | A2A (IC50, nM) | Selectivity (A1/A2A) | Reference |
| This compound | 8 | 85 | >1000 | >1000 | 353 | 10.6 | [3] |
| Istradefylline (KW-6002) | 2.2 | 160 | 330 | >10000 | 13 | 72.7 | [[“]] |
| Preladenant | 1.1 | >1000 | >1700 | >1000 | - | >909 | [5] |
| Tozadenant (SYN-115) | 4.3 | 2300 | >10000 | >10000 | 21 | 535 | [6] |
Table 2: In Vivo Efficacy in Preclinical Models of Parkinson's Disease
This table compares the in vivo efficacy of this compound and its counterparts in two standard preclinical models of Parkinson's disease: haloperidol-induced catalepsy and MPTP-induced neurodegeneration. These models assess the symptomatic and potential disease-modifying effects of the compounds.
| Compound | Model | Species | Route | Effective Dose | Endpoint | Reference |
| This compound | Haloperidol-induced catalepsy | Mouse | p.o. | 1.25 - 20 mg/kg | Reversal of catalepsy | [1][7] |
| MPTP-induced neurodegeneration | Mouse | p.o. | 2 mg/kg | Prevention of dopaminergic neuron loss | [2] | |
| Istradefylline (KW-6002) | Haloperidol-induced catalepsy | Mouse | p.o. | 0.3 - 3 mg/kg | Reversal of catalepsy | [[“]] |
| MPTP-induced neurodegeneration | Mouse | p.o. | 3 mg/kg | Prevention of dopaminergic neuron loss | [8][9] | |
| Preladenant | Haloperidol-induced catalepsy | Rat | p.o. | 1 mg/kg | Reversal of catalepsy | |
| MPTP-induced neurodegeneration | Monkey | p.o. | 1 - 3 mg/kg | Improvement in motor ability | ||
| Tozadenant (SYN-115) | Haloperidol-induced catalepsy | Mouse | p.o. | 1 - 10 mg/kg | Reversal of catalepsy | |
| MPTP-induced motor deficits | Monkey | p.o. | 10 mg/kg | Reversal of motor disability |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Mice
Objective: To assess the potential of A2A antagonists to reverse parkinsonian-like motor deficits.
Methodology:
-
Induction of Catalepsy: Mice are administered the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) (e.g., 1 mg/kg, i.p.) to induce catalepsy, a state of immobility.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) at various doses at a specified time before or after haloperidol administration.
-
Assessment of Catalepsy: At predetermined time points after drug administration, the degree of catalepsy is measured. A common method is the bar test, where the mouse's forepaws are placed on a horizontal bar, and the latency to move both paws off the bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated and compound-treated groups to determine the anticataleptic effect of the test compound.
MPTP-Induced Neurodegeneration in Mice
Objective: To evaluate the neuroprotective potential of A2A antagonists against dopamine neuron degeneration.
Methodology:
-
Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice (e.g., sub-acutely at 20 mg/kg, i.p., for four days) to induce the selective degeneration of dopaminergic neurons in the substantia nigra.[1][2]
-
Drug Administration: The A2A antagonist or vehicle is co-administered with MPTP or administered as a pre-treatment or post-treatment.
-
Neurochemical Analysis: After a designated period, brain tissue is collected, and the levels of dopamine and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemical Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is quantified using stereological methods.
-
Data Analysis: The extent of dopamine depletion and neuronal loss is compared between the vehicle-treated and compound-treated groups to assess the neuroprotective effect.
Mandatory Visualization
Caption: Adenosine A2A Receptor Signaling Pathway.
References
- 1. modelorg.com [modelorg.com]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Pharmacokinetics and metabolism of [14C]-tozadenant (SYN-115), a novel A2a receptor antagonist ligand, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ST 1535: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. The designation "ST 1535" has been associated with at least two distinct research compounds: an adenosine (B11128) A(2A) receptor antagonist and an EGFR inhibitor known as Silevertinib (BDTX-1535). This guide provides essential safety and logistical information for the proper disposal of both substances.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use. All handling and disposal of these research chemicals should be conducted by trained personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Section 1: this compound (Adenosine A(2A) Receptor Antagonist)
Chemical Identification:
A Safety Data Sheet from one supplier indicates that this substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, another supplier advises that the material should be considered hazardous until more information is available.[2] Therefore, it is prudent to handle it with care and follow standard chemical disposal procedures.
Quantitative Data Summary:
The following table summarizes the solubility of this compound (CAS 496955-42-1), which is crucial for preparing it for disposal.
| Solvent | Approximate Solubility |
| DMSO | ~ 5 mg/mL |
| Dimethylformamide (DMF) | ~ 5 mg/mL |
| 1:9 Solution of DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[2] |
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible hazardous waste container. Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" along with the chemical name.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered chemical waste. Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams. Aqueous solutions are not recommended for storage for more than one day.[2]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine".
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
-
Disposal:
-
Arrange for professional disposal through your institution's EHS office. Do not dispose of this compound down the drain or in the regular trash.
-
Section 2: Silevertinib (BDTX-1535)
Chemical Identification:
Silevertinib is classified as a hazardous substance. The Safety Data Sheet provides the following GHS hazard information.
Hazard and Toxicity Summary:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Data sourced from MedChemExpress Safety Data Sheet.[6] |
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all unused Silevertinib powder, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), in a puncture-resistant container clearly labeled for chemical waste.
-
Liquid Waste: Solutions containing Silevertinib must be collected in a designated, sealed, and properly labeled waste container.
-
Sharps Waste: Needles or other sharps contaminated with Silevertinib must be placed in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.
-
-
Decontamination of Empty Containers:
-
Empty containers that held Silevertinib should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Silevertinib (BDTX-1535)," and the relevant hazard pictograms (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel. Ensure containers are kept closed except when adding waste.
-
-
Disposal:
-
The primary directive for the disposal of Silevertinib is to arrange for disposal through an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Contact your institution's EHS department to schedule a pickup. Under no circumstances should Silevertinib or its containers be disposed of in the regular trash or down the drain.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of research chemicals like this compound.
Caption: Logical workflow for the safe disposal of this compound and similar research chemicals.
References
Personal protective equipment for handling ST 1535
Essential Safety and Handling Guide for ST 1535
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a preferential A2A adenosine (B11128) receptor antagonist. Given that this compound is for research use only, it should be treated as a hazardous substance until comprehensive toxicological data is available.[1]
Users must consult the complete Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before commencing any work with this compound. [1]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the necessary PPE for any procedure involving this compound.[2] Standard laboratory practice dictates the use of the following PPE to minimize exposure to chemical hazards.[3][4][5]
Eye and Face Protection:
-
Wear tight-sealing safety goggles or safety glasses with side shields.[1]
-
In situations with a splash hazard, a face shield should be worn in addition to goggles.[3]
Skin and Body Protection:
-
Wear a laboratory coat to protect clothing and skin.
-
Utilize chemical-resistant gloves. The specific glove material should be chosen based on the solvent being used (e.g., DMSO, DMF) and its breakthrough time. Always inspect gloves for any signs of degradation or punctures before use.
-
Ensure that arms and legs are completely covered.[6]
Respiratory Protection:
-
In cases of inadequate ventilation or when handling the powder outside of a contained system, respiratory protection is necessary.[1]
-
A NIOSH-approved respirator may be required, and the specific type will depend on the potential for airborne exposure.
Handling and Storage
General Handling Precautions:
-
Avoid all direct contact with the compound. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
When preparing solutions, purge the solvent with an inert gas. This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1]
-
Avoid the generation of dust when working with the solid form.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Emergency Procedures
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash. Contact your institution's EHS department for specific disposal guidelines.
Quantitative Data Summary
Due to the limited publicly available information for this compound, a comprehensive quantitative data summary is not possible. The following table highlights the types of data that should be obtained from the official Safety Data Sheet provided by the supplier.
| Data Point | Value | Source |
| Physical State | Solid | Product Information Sheet[1] |
| Solubility | ~5 mg/ml in DMSO and DMF | Product Information Sheet[1] |
| Permissible Exposure Limit (PEL) | Data not publicly available. | Consult Supplier's SDS |
| LD50 (Oral, Dermal) | Data not publicly available. | Consult Supplier's SDS |
| LC50 (Inhalation) | Data not publicly available. | Consult Supplier's SDS |
| Glove Material Compatibility | Data not publicly available. | Consult Supplier's SDS & Glove Manufacturer Data |
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols must incorporate the specific safety measures outlined in this document and the supplier's SDS.
Visual Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.
Caption: Workflow for Safe Handling of this compound Powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
